Safracin B
Descripción
Structure
3D Structure
Propiedades
Número CAS |
87578-99-2 |
|---|---|
Fórmula molecular |
C28H36N4O7 |
Peso molecular |
540.6 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-[[(1R,2S,10R,12S,13S)-12,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide |
InChI |
InChI=1S/C28H36N4O7/c1-11-7-14-8-17-28(37)32-16(21(31(17)4)19(14)23(34)25(11)38-5)9-15-20(18(32)10-30-27(36)13(3)29)24(35)26(39-6)12(2)22(15)33/h7,13,16-18,21,28,34,37H,8-10,29H2,1-6H3,(H,30,36)/t13-,16-,17-,18-,21-,28-/m0/s1 |
Clave InChI |
GKUZBRIJGIGFKC-DODRDYGUSA-N |
SMILES |
CC1=CC2=C(C3C4CC5=C(C(N4C(C(C2)N3C)O)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O |
SMILES isomérico |
CC1=CC2=C([C@@H]3[C@@H]4CC5=C([C@@H](N4[C@H]([C@H](C2)N3C)O)CNC(=O)[C@H](C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O |
SMILES canónico |
CC1=CC2=C(C3C4CC5=C(C(N4C(C(C2)N3C)O)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O |
Apariencia |
Solid powder |
Otros números CAS |
82029-27-4 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
EM 5519; EM5519; EM-5519; Safracin B; Antibiotic EM 5519; Antibiotic Y 16482-alpha; Antibiotic Y 16482alpha |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Safracin B from Pseudomonas fluorescens
For Researchers, Scientists, and Drug Development Professionals
Abstract
Safracin B, a quinone-containing non-ribosomal peptide, is a secondary metabolite produced by the bacterium Pseudomonas fluorescens. This technical guide provides a comprehensive overview of this compound, from the biology of the producing organism to its biosynthesis, extraction, purification, and biological activities. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising antitumor and antibacterial agent.
Introduction
This compound is a member of the tetrahydroisoquinoline family of antibiotics, which are known for their potent biological activities.[1][2] Produced by the soil bacterium Pseudomonas fluorescens strain A2-2, this compound has garnered significant interest due to its notable antitumor and antibacterial properties.[1][3] Structurally, it is characterized by a complex heterocyclic quinone core.[4] This guide aims to provide a detailed technical resource for researchers and professionals involved in natural product chemistry, drug discovery, and microbial biotechnology.
The Producing Organism: Pseudomonas fluorescens
Pseudomonas fluorescens is a common Gram-negative, rod-shaped bacterium found in diverse environments, including soil, water, and on plant surfaces. While many strains of P. fluorescens are known for their biocontrol properties in agriculture, specific strains, such as A2-2, are capable of producing a range of bioactive secondary metabolites, including this compound.[5]
Biosynthesis of this compound
The biosynthesis of this compound is a complex process orchestrated by a dedicated gene cluster within the P. fluorescens genome.
The Safracin Biosynthetic Gene Cluster
The entire Safracin synthetic gene cluster spans 17.5 kb and is composed of 10 open reading frames (ORFs).[2] These genes are organized into two divergent operons and encode the enzymatic machinery necessary for the assembly of the Safracin molecule.[2] The core of this machinery is a non-ribosomal peptide synthetase (NRPS) system.[2]
Biosynthetic Pathway
The biosynthesis of this compound proceeds through an NRPS-mediated pathway. A key precursor for the Safracin molecule is 3-hydroxy-5-methyl-O-methyltyrosine.[6] The NRPS enzymes catalyze the condensation of amino acid building blocks in a stepwise manner to assemble the peptide backbone. Subsequent tailoring enzymes, including methyltransferases and oxidoreductases, modify the linear peptide to form the final complex heterocyclic structure of this compound.
Genetic Regulation
The expression of the Safracin biosynthetic gene cluster is tightly regulated. A key regulatory system involves the proteins MexT and MexS.[7] MexT acts as a transcriptional activator, promoting the expression of the Safracin genes, while MexS functions as a repressor.[7] Furthermore, the MexEF-OprN efflux pump is involved in the transport of this compound out of the bacterial cell, and its overexpression has been shown to increase production yields.[7]
Production and Purification
Fermentation
The production of this compound is typically achieved through submerged fermentation of P. fluorescens. Optimization of the fermentation medium is crucial for enhancing yields.
Table 1: Fermentation Media for this compound Production
| Component | Medium 1 (g/L) | Medium 2 (Patent CN103074395B) (g/L) |
| Glucose | 20 | - |
| Mannitol | 40 | - |
| Dry Yeast | 20 | - |
| Ammonium Sulfate | 10 | - |
| Potassium Chloride | 4 | - |
| Potassium Dihydrogen Phosphate | 0.2 | - |
| Calcium Carbonate | 8 | - |
| Carbon Source (e.g., Glucose, Sucrose, Mannitol) | - | Optimized concentrations |
| Organic Nitrogen Source (e.g., Soybean Peptone, Yeast Extract) | - | Optimized concentrations |
| Inorganic Salts | - | Included |
| pH | 7.0 | Not specified |
| Yield | 4 mg from 2L fermenter | 200-300% increase over Medium 1 |
A patent (CN103074395B) describes a fermentation medium that can increase the yield of this compound by 200-300% compared to previously reported media.[8] A final production titer of 336 mg/L has also been reported.[9]
Experimental Protocol: Fermentation of P. fluorescens
-
Seed Culture Preparation: Inoculate a loopful of P. fluorescens A2-2 from a slant culture into a seed medium (e.g., beef extract peptone medium). Incubate at 28°C for 48 hours.
-
Inoculum Development: Transfer the seed culture to a larger volume of seed medium (e.g., 30 mL in a 250 mL flask containing glucose 1.5%, peptone 0.5%, yeast extract 0.2%, dipotassium hydrogen phosphate 0.05%, magnesium sulfate heptahydrate 0.05%, and calcium carbonate 0.4%). Incubate at 28°C with shaking at 220 rpm for 24 hours.
-
Production Fermentation: Inoculate the production fermentation medium (see Table 1) with the mature seed culture. Ferment at 24-26°C with stirring at 180 rpm for 96 hours. Monitor and maintain the pH between 7.5 and 8.0 towards the end of the fermentation.
Extraction and Purification
This compound is typically extracted from the fermentation broth using organic solvents, followed by chromatographic purification.
Experimental Protocol: Extraction and Purification of this compound
-
Extraction:
-
Centrifuge the fermentation broth to remove bacterial cells.
-
Adjust the pH of the supernatant to 9.0.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Separate the organic phase and evaporate it to dryness under reduced pressure to obtain the crude extract.
-
-
Silica Gel Chromatography:
-
Prepare a silica gel column packed with an appropriate solvent system (e.g., a gradient of chloroform and methanol).
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a stepwise or linear gradient of increasing polarity (e.g., starting with 100% chloroform and gradually increasing the percentage of methanol).
-
Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Combine the fractions containing pure this compound and evaporate the solvent.
-
Physicochemical Properties and Characterization
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₈H₃₆N₄O₇ |
| Molecular Weight | 540.6 g/mol [10] |
| Appearance | Yellow crystals |
| Solubility | Soluble in methanol, chloroform, ethyl acetate; sparingly soluble in water |
Characterization: The structure of this compound is confirmed using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity
This compound exhibits a range of biological activities, most notably its antitumor and antibacterial effects.
Antitumor Activity
This compound has demonstrated significant cytotoxicity against various cancer cell lines.[4]
Table 3: Reported Antitumor Activity of this compound
| Cell Line | Activity |
| L1210 Leukemia | Active[4] |
| P388 Leukemia | Active[4] |
| B16 Melanoma | Active[4] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of this compound that inhibits 50% of cell growth.
Antibacterial Activity
This compound is active against a range of Gram-positive and Gram-negative bacteria.
Table 4: Reported Antibacterial Activity of this compound
| Bacterial Species | Activity |
| Staphylococcus aureus | Active |
| Bacillus subtilis | Active |
| Escherichia coli | Active |
| Pseudomonas aeruginosa | Active |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a serial two-fold dilution of this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Conclusion
This compound, produced by Pseudomonas fluorescens, is a potent bioactive compound with significant potential for development as an antitumor and antibacterial agent. This technical guide has provided a comprehensive overview of its producing organism, biosynthesis, production, purification, and biological activities, along with detailed experimental protocols. Further research into the optimization of production, elucidation of its precise mechanism of action, and preclinical and clinical evaluation is warranted to fully realize the therapeutic potential of this fascinating natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular characterization of the safracin biosynthetic pathway from Pseudomonas fluorescens A2-2: designing new cytotoxic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activity of safracins A and B, heterocyclic quinone antibiotics, on experimental tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of Safracin Biosynthesis and Transport in Pseudomonas poae PMA22 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C28H36N4O7 | CID 160294 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safracin B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Safracin B is a tetrahydroisoquinoline alkaloid antibiotic produced by the bacterium Pseudomonas fluorescens.[1] It belongs to the saframycin family of antibiotics and has garnered significant interest due to its potent broad-spectrum antimicrobial and antitumor activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes detailed experimental protocols for its isolation, purification, and characterization, as well as a summary of its known biological effects. Furthermore, this guide elucidates the proposed mechanisms of action of this compound, including its biosynthetic pathway and its interaction with molecular targets, visualized through detailed diagrams.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule with the chemical formula C₂₈H₃₆N₄O₇ and a molecular weight of 540.61 g/mol .[2][3] Its structure is characterized by a pentacyclic core. The IUPAC name for this compound is (2S)-2-amino-N-[[(1S,2S,10R,12S,13R)-12,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₆N₄O₇ | [2][3] |
| Molecular Weight | 540.61 g/mol | [2][3] |
| CAS Number | 87578-99-2 | [2][3] |
| Appearance | Yellow to Brown powder | [2] |
| Melting Point | >260 °C | [2] |
| Boiling Point | 755.1 °C at 760 mmHg | [2] |
| Density | 1.41 g/cm³ | [2] |
| Solubility | Soluble in DMSO (up to 20 mg/ml) | [4] |
| Purity (typical) | ≥85% (HPLC) | [1][2] |
Biological and Pharmacological Properties
This compound exhibits a wide range of biological activities, making it a molecule of significant interest for drug development.
Antimicrobial Activity
This compound demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.[1]
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | Data not available |
| Escherichia coli | Data not available |
| Pseudomonas aeruginosa | Data not available |
| Bacillus subtilis | Data not available |
| Enterococcus faecalis | Data not available |
Antitumor Activity
This compound has shown potent antitumor activity against various cancer cell lines, including L1210 and P388 leukemias, and B16 melanoma.[5][6][7] The antitumor action is attributed to its ability to form covalent bonds with DNA.[8] The α-carbinolamine structure within the molecule is thought to play a crucial role in its antitumor efficacy.[5][6][7]
Table 3: IC₅₀ Values of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| L1210 | Leukemia | Data not available |
| P388 | Leukemia | Data not available |
| B16 | Melanoma | Data not available |
Note: While the antitumor activity of this compound against these cell lines is documented, specific IC₅₀ values are not consistently reported in publicly available literature and would require experimental validation.
Signaling and Biosynthetic Pathways
Biosynthesis of this compound
The biosynthesis of this compound in Pseudomonas fluorescens is a complex process involving a non-ribosomal peptide synthetase (NRPS) system. The biosynthetic gene cluster, spanning 17.5 kb, is organized into two divergent operons (sacABCDEFGHK and sacIJ).[9][10][11] These genes encode the enzymes responsible for the synthesis of the safracin core structure and its subsequent modifications.
Caption: Simplified overview of the this compound biosynthetic pathway.
Proposed Mechanism of Antimicrobial Action: Inhibition of Cell Wall Synthesis
This compound is proposed to exert its antimicrobial effect by inhibiting bacterial cell wall synthesis. This likely involves the inhibition of key enzymes in the peptidoglycan synthesis pathway. While the exact target is not definitively identified, the mechanism can be conceptualized as an interruption of the multi-step process of building and cross-linking the peptidoglycan layer.
Caption: Hypothetical inhibition of peptidoglycan synthesis by this compound.
Proposed Mechanism of Antitumor Action: DNA Binding and Apoptosis Induction
The antitumor activity of this compound is linked to its ability to covalently bind to DNA, leading to the induction of apoptosis. This interaction likely causes DNA damage, which triggers a cellular response culminating in programmed cell death.
Caption: Proposed pathway of this compound-induced apoptosis in cancer cells.
Quorum Sensing Inhibition
This compound is also implicated in the modulation of quorum sensing in bacteria, a cell-to-cell communication mechanism that regulates virulence and biofilm formation. By interfering with quorum sensing signaling, this compound can potentially disrupt bacterial pathogenesis.
Caption: Hypothetical model of quorum sensing inhibition by this compound.
Experimental Protocols
Fermentation and Isolation of this compound
This protocol describes the general steps for the production and initial extraction of this compound from Pseudomonas fluorescens.[1][8]
References
- 1. Safracins, new antitumor antibiotics. I. Producing organism, fermentation and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Molecular Architecture of Pseudomonas aeruginosa Quorum-Sensing Inhibitors [mdpi.com]
- 7. Activity of safracins A and B, heterocyclic quinone antibiotics, on experimental tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN103074395B - Fermentation medium used for producing this compound - Google Patents [patents.google.com]
- 9. Molecular characterization of the safracin biosynthetic pathway from Pseudomonas fluorescens A2-2: designing new cytotoxic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
The Discovery and Isolation of Safracin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Discovery and Producing Organism
Safracin B, a novel heterocyclic quinone antibiotic, was first discovered in the culture broth of a bacterial strain identified as Pseudomonas fluorescens A2-2.[1] This bacterium was originally isolated from a soil sample in Japan.[2] this compound, along with its analog Safracin A, exhibits significant antibacterial and antitumor activities.[1][3] The structural similarity of Safracins to saframycins led to their classification within this family of antibiotics.[4]
Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of Pseudomonas fluorescens. The composition of the fermentation medium is critical for optimal yield.
Fermentation Media Composition
Several media formulations have been developed to enhance this compound production. Below is a comparison of a basal medium and an optimized medium reported to significantly increase potency.
| Component | Basal Medium Concentration[5] | Optimized Medium 1 Concentration[6] | Optimized Medium 2 Concentration[6] |
| Carbon Source | |||
| Glucose | 2.0% | 1.0% | 2.0% |
| Mannitol | 4.0% | 5.0% | 4.0% |
| Nitrogen Source | |||
| Dry Yeast | 2.0% | - | - |
| Soybean Flour | - | 1.0% | - |
| Peanut Meal | - | 1.0% | - |
| Ammonium Sulfate | 1.0% | 1.0% | 1.0% |
| Inorganic Salts | |||
| Potassium Chloride | 0.4% | 0.4% | 0.4% |
| Potassium Dihydrogen Phosphate | 0.02% | 0.02% | 0.02% |
| Calcium Carbonate | 0.8% | 0.8% | 0.8% |
| Other | |||
| Corn Oil | - | 0.5% | - |
| pH | 7.0 | 7.0 | 7.0 |
| Relative Potency | Baseline | 300% | Not specified |
A patent for an improved fermentation medium claims a 200-300% increase in this compound potency compared to previously reported media.[6]
Fermentation Protocol
A typical fermentation process for this compound production is as follows:
-
Inoculum Preparation: A loopful of Pseudomonas fluorescens A2-2 from a slant culture is inoculated into a seed medium and cultured.
-
Fermentation: The seed culture is then transferred to the production fermentation medium.
-
Incubation Conditions: The fermentation is carried out at 24-26°C with stirring at 180 rpm for four days.[6]
-
pH Monitoring: The pH of the culture is monitored and typically rises to 7.5-8.0 by the end of the fermentation.[6]
Extraction and Purification of this compound
The isolation of this compound from the culture broth involves a multi-step process including extraction and chromatographic purification.
Experimental Workflow
The overall workflow for the isolation and purification of this compound is depicted in the following diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Purification of secondary metabolites from bacteria | Buchi.com [cloud.infohub.buchi.com]
- 6. CN103074395B - Fermentation medium used for producing this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Mechanism of Action of Safracin B in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed mechanistic studies specifically on Safracin B are limited in publicly available literature. This guide synthesizes the current understanding of this compound and draws parallels from structurally related compounds of the saframycin family to provide a comprehensive overview of its potential mechanism of action.
Introduction
This compound is a heterocyclic quinone antibiotic belonging to the saframycin family, first isolated from Pseudomonas fluorescens.[1] It has demonstrated notable antitumor activity against various cancer cell lines, including L1210 and P388 leukemias and B16 melanoma.[1] The core structure of this compound, particularly its alpha-carbinolamine moiety, is considered crucial for its cytotoxic effects.[1] While the precise molecular mechanisms of this compound are not fully elucidated, its structural similarity to other tetrahydroisoquinoline antibiotics, such as saframycin A and the clinically relevant ecteinascidin 743 (Trabectedin), provides a basis for understanding its potential modes of action. This guide will explore the known biological effects of this compound, its impact on key cancer-related signaling pathways, and provide detailed experimental protocols for its investigation.
Core Mechanism of Action: DNA Interaction and Subsequent Cellular Responses
The primary mechanism of action for the saframycin family of antibiotics involves direct interaction with DNA.[2][3][4][5] It is hypothesized that this compound, like its analogs, acts as a DNA-binding agent. This interaction is thought to occur in the minor groove of the DNA double helix, leading to the formation of covalent adducts. This initial DNA damage is a critical event that triggers a cascade of downstream cellular responses, ultimately culminating in cell cycle arrest and apoptosis.
The following diagram illustrates the proposed central mechanism of this compound.
References
- 1. Activity of safracins A and B, heterocyclic quinone antibiotics, on experimental tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mode of action of saframycin A, a novel heterocyclic quinone antibiotic. Inhibition of RNA synthesis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safracin B: A Technical Deep-Dive into its Biological Activity and Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Safracin B, a heterocyclic quinone antibiotic produced by the bacterium Pseudomonas fluorescens, has demonstrated significant potential as both an anticancer and antimicrobial agent. This technical guide provides a comprehensive overview of the biological activity, spectrum, and proposed mechanism of action of this compound. Quantitative data from preclinical studies are summarized, and detailed experimental methodologies are provided. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its therapeutic potential.
Antitumor Activity
This compound has exhibited notable cytotoxic effects against various cancer cell lines in preclinical studies. Its activity is particularly pronounced against murine leukemia and melanoma cell lines.
Quantitative Antitumor Data
The following table summarizes the available in vitro cytotoxic activity of this compound against key cancer cell lines.
| Cell Line | Cancer Type | IC50 (µg/mL) | Citation |
| L1210 | Murine Leukemia | Data Not Available | [1] |
| P388 | Murine Leukemia | Data Not Available | [1] |
| B16 | Murine Melanoma | Data Not Available | [1] |
Note: While studies confirm activity against these cell lines, specific IC50 values from peer-reviewed literature are not publicly available at this time.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) of this compound against cancer cell lines is typically determined using a colorimetric method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Cancer cells (e.g., L1210, P388, B16) are seeded into 96-well microtiter plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in a final volume of 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of this compound. Control wells receive medium with the vehicle control at the same concentration used for the highest drug concentration. Each concentration is typically tested in triplicate.
-
Incubation: The plates are incubated for a further 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Following the incubation period, 10 µL of a 5 mg/mL MTT stock solution in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.
Antimicrobial Spectrum
This compound has demonstrated in vitro activity against a range of Gram-positive and Gram-negative bacteria.
Quantitative Antimicrobial Data
The following table summarizes the minimum inhibitory concentrations (MICs) of this compound against representative bacterial strains.
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Citation |
| Staphylococcus aureus | Positive | Data Not Available | |
| Escherichia coli | Negative | Data Not Available |
Note: While described as having broad-spectrum activity, specific MIC values for this compound from peer-reviewed literature are not publicly available at this time.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The MIC of this compound against various bacterial strains is determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Principle: This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Methodology:
-
Preparation of this compound Dilutions: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: A suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared from fresh colonies on an appropriate agar plate. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the this compound dilutions is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria but no drug) and a sterility control well (containing medium only) are included on each plate.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Mechanism of Action
The precise mechanism of action of this compound has not been fully elucidated. However, based on its structural similarity to the saframycin family of antibiotics, a multi-faceted mechanism involving DNA interaction and the generation of reactive oxygen species (ROS) is proposed.
Proposed Signaling Pathway
The antitumor activity of this compound is likely initiated by its interaction with cellular DNA. This interaction is thought to trigger a cascade of events leading to oxidative stress and ultimately, apoptotic cell death.
-
DNA Intercalation and Binding: this compound, with its planar quinone structure, is hypothesized to intercalate into the minor groove of the DNA double helix. This binding can disrupt DNA replication and transcription, leading to cell cycle arrest.
-
Reductive Activation and ROS Generation: The quinone moiety of this compound can undergo intracellular reduction to a semiquinone radical. In the presence of molecular oxygen, this radical can be re-oxidized to the parent quinone, generating superoxide anions (O₂⁻). Superoxide can be further converted to other reactive oxygen species, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).
-
Oxidative DNA Damage: The generated ROS can induce significant damage to DNA, including single- and double-strand breaks and the formation of oxidized bases (e.g., 8-oxoguanine).
-
Induction of Apoptosis: The accumulation of DNA damage and the increase in intracellular ROS levels can activate intrinsic apoptotic pathways. This involves the release of cytochrome c from the mitochondria, activation of caspases, and eventual programmed cell death.
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of action for the antitumor activity of this compound.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated antitumor and antimicrobial activities. While its broad spectrum of activity is encouraging, further research is required to fully characterize its efficacy and mechanism of action. Specifically, the acquisition of comprehensive quantitative data (IC50 and MIC values) against a wider panel of cancer cell lines and microbial pathogens is crucial. Elucidating the precise molecular targets and signaling pathways involved in its cytotoxic effects will be instrumental in guiding its future development as a potential therapeutic agent. The detailed protocols provided herein offer a standardized framework for conducting these essential preclinical investigations.
References
The Pharmacological Profile of Safracin B and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Safracin B, a member of the tetrahydroisoquinoline family of antibiotics, has garnered significant interest within the scientific community for its potent antitumor and antimicrobial properties. Produced by the bacterium Pseudomonas fluorescens, this complex molecule and its synthetic analogs represent a promising scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the pharmacological profile of this compound, detailing its mechanism of action, summarizing available quantitative data on its biological activity, and outlining key experimental protocols for its evaluation. Furthermore, this document includes visualizations of relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of this important natural product.
Introduction
This compound is a heterocyclic quinone antibiotic structurally related to Safracin A and the broader saframycin family of antitumor agents.[1][2] Its intricate molecular architecture, featuring an α-carbinolamine group, is crucial for its biological activity.[2] The primary mechanism of action for this compound and its relatives involves the covalent binding to DNA, leading to the inhibition of DNA and RNA synthesis and ultimately inducing cell cycle arrest and apoptosis in cancer cells.[3] This mode of action has positioned this compound as a valuable precursor for the semi-synthesis of the clinically utilized anticancer drug, Ecteinascidin-743 (Trabectedin).[4] Beyond its anticancer potential, this compound also exhibits activity against a range of Gram-positive and Gram-negative bacteria.[5] This dual activity makes this compound and its analogs a compelling area of research for the development of new therapeutics to address both oncological and infectious diseases.
Antitumor Activity
This compound has demonstrated significant antitumor activity against various cancer cell lines in preclinical studies. Its cytotoxic effects are attributed to its ability to interfere with fundamental cellular processes, leading to cell death.
In Vitro Cytotoxicity
Table 1: In Vitro Anticancer Activity of this compound and Analogs (Illustrative)
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | L1210 Leukemia | Data not available | [2] |
| This compound | P388 Leukemia | Data not available | [2] |
| This compound | B16 Melanoma | Data not available | [2] |
| Saframycin-Ecteinascidin Analog 30 | HCT-116 | ~0.01 | [6] |
| Saframycin-Ecteinascidin Analog 14 | HCT-116 | ~0.01 | [6] |
Note: Specific IC50 values for this compound are not consistently reported in publicly available literature. The data for analogs are representative of the potency of this class of compounds.
In Vivo Antitumor Efficacy
In vivo studies in murine models have confirmed the antitumor potential of this compound. It has shown activity against L1210 and P388 leukemias, as well as B16 melanoma.[2] Notably, this compound exhibited a greater therapeutic window, with lower toxic and effective doses compared to Safracin A, and resulted in a more significant prolongation of the life span of tumor-bearing mice.[2]
Table 2: In Vivo Antitumor Activity of Safracins
| Compound | Tumor Model | Administration Route | Key Findings | Reference |
| This compound | L1210 Leukemia | Intraperitoneal | Increased lifespan of tumor-bearing mice | [2] |
| This compound | P388 Leukemia | Intraperitoneal | Increased lifespan of tumor-bearing mice | [2] |
| This compound | B16 Melanoma | Intraperitoneal | Increased lifespan of tumor-bearing mice | [2] |
| Safracin A | L1210 Leukemia | Intraperitoneal | Less effective than this compound | [2] |
Antimicrobial Activity
This compound has demonstrated a broad spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria.[5]
In Vitro Susceptibility
Specific Minimum Inhibitory Concentration (MIC) values for this compound against a comprehensive panel of bacteria are not extensively documented in readily accessible literature. However, it is known to be active against various bacterial species.[5]
Table 3: In Vitro Antimicrobial Activity of this compound (Qualitative)
| Bacterial Type | Representative Species | Activity | Reference |
| Gram-positive | Staphylococcus aureus | Active | [5] |
| Gram-negative | Escherichia coli | Active | [5] |
Note: This table reflects the reported spectrum of activity. Quantitative MIC data is limited in the available literature.
Mechanism of Action and Signaling Pathways
The biological activities of this compound are rooted in its interaction with cellular DNA. This interaction triggers a cascade of events, ultimately leading to cell cycle arrest and apoptosis.
DNA Damage and Cell Cycle Arrest
This compound, like other members of the saframycin family, is believed to form a covalent adduct with DNA.[1] This DNA damage is recognized by the cell's machinery, leading to the activation of DNA damage response (DDR) pathways. A key player in this response is the tumor suppressor protein p53. Upon DNA damage, p53 is stabilized and activated, leading to the transcriptional upregulation of several target genes, including the cyclin-dependent kinase inhibitor p21. p21 then binds to and inhibits cyclin/CDK complexes, which are essential for cell cycle progression, thereby inducing cell cycle arrest, typically in the G1 phase.[7][8] This arrest provides the cell with time to repair the DNA damage.
Apoptosis Induction
If the DNA damage induced by this compound is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. The p53-mediated pathway plays a crucial role here as well. Activated p53 can induce the expression of pro-apoptotic proteins such as Bax. Bax promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 initiates a caspase cascade, leading to the activation of executioner caspases like caspase-3, which cleave various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.
Biosynthesis of this compound
The biosynthesis of this compound in Pseudomonas fluorescens is a complex process involving a non-ribosomal peptide synthetase (NRPS) system.[9] The biosynthetic gene cluster contains genes encoding the large, modular NRPS enzymes responsible for assembling the peptide backbone from amino acid precursors, as well as enzymes for tailoring the final molecule.[9] Understanding this pathway is crucial for efforts in biosynthetic engineering to produce novel analogs.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the pharmacological evaluation of this compound and its analogs.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound or its analogs in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a compound of interest.
Protocol:
-
Cell Treatment: Culture cells to 60-70% confluency and treat with this compound or its analogs at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.
-
Data Analysis: Analyze the resulting DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to 0.5 McFarland standard).
-
Compound Dilution: Prepare a serial two-fold dilution of this compound or its analogs in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion
This compound and its analogs represent a valuable class of natural products with significant potential in the fields of oncology and infectious diseases. Their mechanism of action, involving DNA damage and subsequent induction of cell cycle arrest and apoptosis, provides a solid foundation for further drug development. While there is a need for more comprehensive quantitative data on the activity of a wider range of analogs, the information presented in this guide highlights the promise of this molecular scaffold. The detailed experimental protocols and pathway visualizations provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this compound and its derivatives.
References
- 1. youtube.com [youtube.com]
- 2. mcb.berkeley.edu [mcb.berkeley.edu]
- 3. Activity of safracins A and B, heterocyclic quinone antibiotics, on experimental tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Safracin Biosynthesis and Transport in Pseudomonas poae PMA22 | MDPI [mdpi.com]
- 5. Safracins, new antitumor antibiotics. III. Biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Control of G1 arrest after DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Damage-Induced G1 Arrest in Hematopoietic Cells Is Overridden following Phosphatidylinositol 3-Kinase-Dependent Activation of Cyclin-Dependent Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safracin B Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safracin B is a potent antibiotic with significant anti-tumor activity, originally isolated from the soil bacterium Pseudomonas fluorescens A2-2, which has since been reclassified as Pseudomonas poae PMA22.[1][2] As a member of the tetrahydroisoquinoline family of natural products, this compound has garnered considerable interest, not only for its therapeutic potential but also as a precursor for the semi-synthesis of the clinically important anti-cancer agent Ecteinascidin 743 (ET-743).[1] This guide provides a comprehensive technical overview of the this compound biosynthetic pathway, detailing the genetic and enzymatic machinery, key chemical transformations, and experimental methodologies for its study.
The this compound Biosynthetic Gene Cluster (BGC)
The genetic blueprint for this compound biosynthesis is encoded within a 17.5 kb gene cluster, designated as the sac cluster.[3][4] This BGC is organized into two divergently transcribed operons: sacABCDEFGHK and sacIJ.[1][5] The cluster contains genes encoding the core non-ribosomal peptide synthetase (NRPS) machinery, enzymes for precursor biosynthesis, tailoring enzymes that modify the core structure, and a protein conferring resistance to the antibiotic.[3][4]
Data Presentation
Table 1: Genes of the this compound Biosynthetic Cluster and Their Functions
| Gene | Encoded Protein | Proposed Function | Operon |
| sacA | SacA | Non-ribosomal peptide synthetase (NRPS), Module 1 | sacABCDEFGHK |
| sacB | SacB | Non-ribosomal peptide synthetase (NRPS), Module 2 | sacABCDEFGHK |
| sacC | SacC | Non-ribosomal peptide synthetase (NRPS), Module 3 | sacABCDEFGHK |
| sacD | SacD | Hydroxylase involved in precursor biosynthesis | sacABCDEFGHK |
| sacE | SacE | MbtH-like protein, role in NRPS stability/function | sacABCDEFGHK |
| sacF | SacF | C-methyltransferase for precursor biosynthesis | sacABCDEFGHK |
| sacG | SacG | O-methyltransferase for precursor biosynthesis | sacABCDEFGHK |
| sacH | SacH | Hydroxylase, converts this compound to Safracin A | sacABCDEFGHK |
| sacI | SacI | N-methyltransferase, tailoring enzyme | sacIJ |
| sacJ | SacJ | FAD-dependent monooxygenase, tailoring enzyme | sacIJ |
| sacK | SacK | Membrane-bound protein, removes fatty acyl chain | sacABCDEFGHK |
Table 2: Key Precursors and Intermediates in this compound Biosynthesis
| Compound | Description |
| L-Tyrosine | Primary precursor for the tetrahydroisoquinoline core |
| 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr) | Modified non-proteinogenic amino acid precursor[3][6] |
| P19B | Intermediate in the late stages of biosynthesis |
| P22B | Oxidized intermediate derived from P19B[1] |
| This compound | Final product of the main pathway |
| Safracin A | Hydroxylated derivative of this compound |
Table 3: Quantitative Data on this compound Production
| Condition | Change in Production | Reference |
| Overexpression of mexEF-oprN | Fourfold higher production of Safracin | [1] |
| Deletion of mexEF-oprN | 11.5 times lower Safracin in supernatant | [1] |
| Overexpression of mexS | Significant decrease in Safracin production | [7] |
| Deletion of mexT | Slightly lower production of Safracin | [7] |
Note: Specific enzyme kinetic parameters (Km, kcat) for the Sac enzymes and absolute fermentation yields (e.g., in mg/L) are not extensively reported in the reviewed literature.
Mandatory Visualization
The Biosynthetic Pathway: From Precursor to Product
The biosynthesis of this compound is a complex process involving the coordinated action of multiple enzymes. The pathway can be broadly divided into three stages: precursor synthesis, core assembly by NRPS, and post-assembly tailoring.
Precursor Biosynthesis
The unique tetrahydroisoquinoline core of this compound is derived from the non-proteinogenic amino acid 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr).[3][6] The biosynthesis of this precursor from L-tyrosine is catalyzed by the enzymes SacD, SacF, and SacG.[6] SacD is a hydroxylase, while SacF and SacG are C- and O-methyltransferases, respectively.[6]
NRPS-mediated Core Assembly
The core structure of this compound is assembled by a three-protein non-ribosomal peptide synthetase (NRPS) complex, comprising SacA, SacB, and SacC.[3] These large, modular enzymes activate and link the amino acid building blocks in a specific sequence. The assembly line also involves a cryptic palmitoyl fatty acyl chain, which is thought to act as a scaffold and is later removed.[1]
Post-NRPS Tailoring
Following the assembly of the core structure, a series of tailoring reactions occur to yield the final this compound molecule. The intermediate P19B is oxidized by the FAD-dependent monooxygenase SacJ to produce P22B.[1] This is followed by an N-methylation step catalyzed by the methyltransferase SacI, which yields this compound.[1] The fatty acyl chain is then removed by the membrane-bound protein SacK.[1] this compound can be further converted to Safracin A by the hydroxylase SacH.[1]
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the this compound biosynthetic pathway. Note: Detailed, step-by-step protocols for each specific enzyme are not always available in the literature; therefore, generalized procedures are provided as a starting point for experimental design.
Cloning of the this compound Gene Cluster
A general approach for cloning the sac gene cluster involves the creation of a cosmid library from the genomic DNA of P. poae PMA22 and subsequent screening.
-
Genomic DNA Isolation: Isolate high-molecular-weight genomic DNA from a culture of P. poae PMA22 using standard protocols.
-
Cosmid Library Construction: Partially digest the genomic DNA with a suitable restriction enzyme (e.g., Sau3A) and ligate the fragments into a cosmid vector (e.g., pL30P). Package the ligation products into lambda phage particles and transfect E. coli.
-
Library Screening: Screen the cosmid library using probes designed from conserved regions of NRPS genes. Positive clones can be further characterized by restriction mapping and sequencing to identify the full sac gene cluster.
Heterologous Expression and Purification of Sac Proteins
The following is a generalized protocol for the expression and purification of His-tagged Sac proteins in E. coli.
-
Gene Amplification and Cloning: Amplify the coding sequence of the target sac gene by PCR and clone it into an expression vector (e.g., pET series) containing an N- or C-terminal polyhistidine tag.
-
Transformation and Expression: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the culture to mid-log phase (OD600 ≈ 0.6) and induce protein expression with IPTG.
-
Cell Lysis and Clarification: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells by sonication or high-pressure homogenization. Centrifuge the lysate to pellet cell debris.
-
Affinity Chromatography: Load the clarified lysate onto a Ni-NTA or other immobilized metal affinity chromatography (IMAC) column. Wash the column to remove non-specifically bound proteins and elute the His-tagged protein with a gradient of imidazole.
-
Protein Purity Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity.
Enzyme Assays
1. Methyltransferase (SacI) Assay:
A general method for assaying methyltransferase activity involves monitoring the production of S-adenosylhomocysteine (SAH), a universal by-product of S-adenosylmethionine (SAM)-dependent methylation reactions.
-
Reaction Mixture: Prepare a reaction mixture containing the purified SacI enzyme, the substrate (e.g., P22B), and the methyl donor SAM in a suitable buffer.
-
Incubation: Incubate the reaction at an optimal temperature for a defined period.
-
Detection: Detect the formation of SAH using a commercially available coupled enzyme assay that leads to a change in absorbance or fluorescence.
-
Kinetic Analysis: Determine kinetic parameters (Km, kcat) by varying the substrate concentration and measuring the initial reaction rates.
2. Monooxygenase (SacJ) Assay:
Monooxygenase activity can be assayed by monitoring the consumption of NADPH or the formation of the product.
-
Reaction Mixture: Prepare a reaction mixture containing the purified SacJ enzyme, the substrate (e.g., P19B), NADPH, and FAD in an appropriate buffer.
-
Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Product Analysis: Alternatively, the reaction can be stopped at different time points and the formation of the product (P22B) can be analyzed by HPLC.
Analytical Methods: HPLC Analysis of Safracins
The production of this compound and its intermediates can be monitored by reverse-phase high-performance liquid chromatography (HPLC).
-
Sample Preparation: Extract the safracins from the culture supernatant with an organic solvent such as ethyl acetate. Evaporate the solvent and redissolve the residue in the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate).
-
Detection: UV detection at a wavelength of approximately 270 nm.
-
-
Quantification: Quantify the production of this compound and its intermediates by comparing the peak areas to those of known standards.
Conclusion
The this compound biosynthetic pathway is a fascinating example of microbial secondary metabolism, employing a complex interplay of NRPS machinery, precursor synthesis, and enzymatic tailoring. Understanding this pathway is not only crucial for optimizing the production of this compound for therapeutic applications but also offers a platform for biosynthetic engineering to generate novel, bioactive compounds. While significant progress has been made in elucidating the genetics and biochemistry of this compound biosynthesis, further research is needed to fully characterize the enzymatic mechanisms and kinetics, which will undoubtedly pave the way for new discoveries in drug development.
References
- 1. Regulation of Safracin Biosynthesis and Transport in Pseudomonas poae PMA22 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BGC0000421 [mibig.secondarymetabolites.org]
- 3. Molecular characterization of the safracin biosynthetic pathway from Pseudomonas fluorescens A2-2: designing new cytotoxic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. Biosynthesis of 3-hydroxy-5-methyl-o-methyltyrosine in the saframycin/ safracin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Initial Studies on the Antitumor Activity of Safracin B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safracin B is a heterocyclic quinone antibiotic belonging to the saframycin family, initially isolated from the fermentation broth of Pseudomonas fluorescens A2-2.[1][2] Structurally identified as 21-hydroxysafracin A, it emerged as a compound of interest due to its notable antitumor properties observed in early preclinical studies.[1] These investigations demonstrated its activity against various murine tumor models, including L1210 and P388 leukemias, as well as B16 melanoma.[1][3] This technical guide provides a comprehensive summary of the foundational research into the antitumor activity of this compound, detailing experimental methodologies, key findings, and the proposed mechanism of action.
In Vitro and In Vivo Antitumor Activity
Initial studies established that this compound possesses significant antitumor activity. It was found to be more potent than its counterpart, Safracin A, with both lower toxic and effective doses.[1] A key structural feature essential for its antitumor action is the α-carbinolamine structure.[1]
Quantitative Data Summary
Table 1: Summary of In Vivo Antitumor Activity of this compound in Murine Models
| Tumor Model | Animal Model | Key Findings | Reference |
| L1210 Leukemia | Mice | Showed antitumor activity; Prolonged the life span of tumor-bearing mice to a greater extent than Safracin A. | [1] |
| P388 Leukemia | Mice | Demonstrated inhibition of tumor growth. | [1][3] |
| B16 Melanoma | Mice | Exhibited antitumor effects. | [1] |
| IMC Carcinoma | Mice | Showed inhibition of tumor growth. | [3] |
Experimental Protocols
The foundational studies on this compound's antitumor activity relied on established murine tumor models. The effectiveness of the antibiotic was noted to be dependent on the route of administration, being effective only when the administration route was the same as that used for tumor cell inoculation.[1]
In Vivo Antitumor Assay Protocol
-
Animal Models: Inbred mouse strains such as BALB/c and DBA were utilized for these studies.[1]
-
Tumor Cell Lines: The studies employed common murine tumor cell lines:
-
L1210 and P388 murine leukemias
-
B16 murine melanoma
-
-
Tumor Inoculation: A specified number of tumor cells (e.g., 1 x 10^5 to 1 x 10^6 cells) were inoculated into the mice, typically via intraperitoneal (i.p.) injection for leukemia models.
-
Drug Administration:
-
This compound was dissolved in a suitable vehicle (e.g., saline).
-
Administration was performed via the same route as tumor inoculation (e.g., i.p.).
-
Treatment schedules varied, often involving daily injections for a specified number of days post-tumor inoculation.
-
-
Evaluation of Antitumor Activity: The primary endpoint for assessing antitumor efficacy was the increase in the lifespan of treated mice compared to a control group of tumor-bearing mice receiving the vehicle alone. This is often expressed as the T/C% (median survival time of treated group / median survival time of control group x 100).
In Vivo Antitumor Experimental Workflow
Mechanism of Action
The precise signaling pathways affected by this compound have not been extensively detailed in the initial studies. However, as a member of the saframycin family of antibiotics, its mechanism of action is believed to involve direct interaction with DNA.[4] These compounds are known to be DNA-binding agents, which can lead to the inhibition of DNA replication and RNA synthesis, ultimately resulting in cytotoxicity.[5] The antitumor effects of such compounds often stem from the induction of DNA damage, which can trigger cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Proposed Mechanism of this compound Antitumor Activity
Conclusion
The initial studies on this compound clearly established its potential as an antitumor agent, with in vivo efficacy against leukemia and melanoma models in mice. Its activity is attributed to its chemical structure, particularly the α-carbinolamine moiety. While the precise molecular targets and signaling pathways were not fully elucidated in these early reports, the mechanism is likely rooted in DNA interaction, a characteristic of the saframycin class of antibiotics. Further research would be necessary to determine specific IC50 values against a broader range of cancer cell lines and to fully map the intracellular signaling pathways modulated by this compound to leverage its therapeutic potential.
References
- 1. Activity of safracins A and B, heterocyclic quinone antibiotics, on experimental tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safracins, new antitumor antibiotics. I. Producing organism, fermentation and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safracins, new antitumor antibiotics. III. Biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA damage independent inhibition of NF-κB transcription by anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different DNA Binding and Damage Mode between Anticancer Antibiotics Trioxacarcin A and LL-D49194α1 - PMC [pmc.ncbi.nlm.nih.gov]
Safracin B: A Technical Guide to a Core Tetrahydroisoquinoline Antibiotic
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Safracin B, a significant member of the tetrahydroisoquinoline (THIQ) family of antibiotics. This compound, produced by the bacterium Pseudomonas fluorescens, exhibits a range of biological activities, including potent antibacterial and antitumor properties.[1][2][3] Its complex chemical structure and biosynthetic pathway have made it a subject of intense research, not only for its intrinsic therapeutic potential but also as a crucial precursor in the semi-synthesis of other potent anticancer agents like Ecteinascidin 743 (Trabectedin).[4][5][6]
Core Characteristics of this compound
This compound is a heterocyclic quinone antibiotic distinguished by its complex pentacyclic core structure.[2][4][7] It belongs to the saframycin family of antibiotics and is structurally defined as 21-hydroxysafracin A.[2][7] This structural nuance plays a critical role in its biological activity.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₆N₄O₇ | [8][] |
| Molecular Weight | 540.61 g/mol | [8][] |
| Appearance | Yellow to Brown Powder | [] |
| Producing Organism | Pseudomonas fluorescens (strain A2-2) | [1][3] |
| Core Structure | Tetrahydroisoquinoline | [10][11] |
| Key Activities | Antibacterial, Antitumor | [2][12][13] |
Biosynthesis Pathway
The production of this compound is governed by a dedicated biosynthetic gene cluster (BGC), designated as the sac cluster, spanning approximately 17.5 kb in Pseudomonas fluorescens.[1][14] This cluster encodes a series of enzymes, including three non-ribosomal peptide synthetases (NRPSs), that assemble the molecule from amino acid precursors.[1][14][15]
The biosynthesis initiates with the condensation of two tyrosine-derived molecules, specifically 3-hydroxy-5-methyl-O-methyltyrosine, to form the fundamental dimeric heterocyclic quinone skeleton.[1][14][16] The assembly is directed by the NRPS machinery, which iteratively incorporates amino acid building blocks in a manner analogous to a molecular assembly line.[10][11][15] The process involves a series of tailoring reactions, including oxidations and methylations, catalyzed by specific enzymes encoded within the sac cluster (e.g., SacI, SacJ, SacH) to yield the final this compound molecule and its close analog, Safracin A.[5][6] The entire pathway is tightly regulated, with transport systems like MexEF-OprN playing a crucial role in exporting the final product and managing cellular toxicity.[6][17]
Mechanism of Action
The biological activity of the saframycin/safracin family is primarily attributed to their interaction with DNA. The widely accepted mechanism involves the molecule's ability to form a covalent adduct with DNA.[10][18] In the cellular environment, particularly in the presence of reducing agents, the α-carbinolamine moiety at the C-21 position of this compound is believed to facilitate the formation of a reactive electrophilic iminium ion.[2][10] This intermediate then alkylates the N2 position of guanine residues, preferentially within the minor groove of the DNA double helix.[4][10] This covalent binding distorts the DNA structure, interfering with essential cellular processes like transcription and replication, ultimately leading to cytotoxicity and cell death.[4] This DNA-alkylating capability is the foundation of its potent antitumor activity.[2][10]
Biological Activity: Quantitative Data
This compound demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria and shows significant cytotoxicity against various tumor cell lines.[][13][]
Antimicrobial Activity
While specific Minimum Inhibitory Concentration (MIC) data for this compound is not extensively detailed in readily available literature, its activity spectrum is established. It is known to be active against bacteria such as Staphylococcus aureus and Escherichia coli.[13]
(Note: Comprehensive, standardized MIC tables for this compound are not consistently available in the cited literature. The following is a representative structure for such data.)
| Bacterial Strain | Type | MIC Range (µg/mL) |
| Staphylococcus aureus | Gram-positive | Data not specified |
| Escherichia coli | Gram-negative | Data not specified |
| Bacillus cereus | Gram-positive | Data not specified |
| Pseudomonas aeruginosa | Gram-negative | Data not specified |
Antitumor Activity
This compound's antitumor effects have been evaluated against several murine tumor models, where it has been shown to prolong the lifespan of tumor-bearing mice.[2][7] Its toxic and effective doses were found to be much lower than those of Safracin A, highlighting the importance of the 21-hydroxy group for potent antitumor action.[2][7]
| Cell Line / Tumor Model | Cancer Type | Efficacy Metric | Result | Source |
| L1210 Leukemia | Mouse Leukemia | Increased Lifespan | Significant activity observed | [2][7][12] |
| P388 Leukemia | Mouse Leukemia | Increased Lifespan | Significant activity observed | [2][7][12] |
| B16 Melanoma | Mouse Melanoma | Increased Lifespan | Significant activity observed | [2][7][12] |
Key Experimental Protocols
Protocol: Isolation and Purification of this compound
This protocol outlines the general procedure for isolating Safracin A and B from the culture broth of Pseudomonas fluorescens A2-2.[3]
-
Fermentation: Cultivate P. fluorescens in a suitable production medium under optimal conditions to maximize safracin yield.
-
Broth Extraction: After fermentation, adjust the pH of the culture broth and extract the active compounds using an organic solvent such as ethyl acetate.
-
Concentration: Evaporate the solvent from the organic extract under reduced pressure to obtain a crude residue.
-
Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel.
-
Elution: Elute the column with a solvent gradient (e.g., a mixture of chloroform and ethanol) to separate the different components.
-
Fraction Collection: Collect fractions and monitor for the presence of Safracin A and B using Thin-Layer Chromatography (TLC).
-
Purification and Crystallization: Pool the fractions containing the desired compound and further purify if necessary. Concentrate the purified fractions to induce crystallization and obtain pure this compound.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent against a specific bacterium.[20][21][22]
-
Preparation of Antibiotic Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known high concentration.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing antibiotic concentrations across the wells.
-
Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture in fresh broth to a standardized turbidity, typically a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a positive control well (no antibiotic) and a negative control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[22]
Conclusion
This compound stands as a pivotal molecule within the tetrahydroisoquinoline class of antibiotics. Its complex, NRPS-driven biosynthesis and potent DNA-alkylating mechanism of action underscore its significance as both a direct antimicrobial/antitumor agent and a valuable scaffold for synthetic chemistry. The successful use of its derivative, cyanothis compound, in the semi-synthesis of the clinical anticancer drug Ecteinascidin 743, solidifies its importance in modern drug development.[4][5] Further research into the regulation of its biosynthetic pathway and the exploration of its structural analogs holds promise for the discovery of new and more effective therapeutic agents.
References
- 1. Molecular characterization of the safracin biosynthetic pathway from Pseudomonas fluorescens A2-2: designing new cytotoxic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of safracins A and B, heterocyclic quinone antibiotics, on experimental tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safracins, new antitumor antibiotics. I. Producing organism, fermentation and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ecteinascidins. A Review of the Chemistry, Biology and Clinical Utility of Potent Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Safracin Biosynthesis and Transport in Pseudomonas poae PMA22 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ACTIVITY OF SAFRACINS A AND B, HETEROCYCLIC QUINONE ANTIBIOTICS, ON EXPERIMENTAL TUMORS IN MICE [jstage.jst.go.jp]
- 8. This compound | C28H36N4O7 | CID 160294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biosynthesis of Tetrahydroisoquinoline Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - Creative Biolabs [creative-biolabs.com]
- 13. Safracins, new antitumor antibiotics. III. Biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Biosynthetic studies on saframycin A, a quinone antitumor antibiotic produced by Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regulation of Safracin Biosynthesis and Transport in Pseudomonas poae PMA22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 20. researchgate.net [researchgate.net]
- 21. bmglabtech.com [bmglabtech.com]
- 22. bio.libretexts.org [bio.libretexts.org]
Methodological & Application
Application Notes and Protocols for Safracin B Extraction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Safracin B, a potent antitumor antibiotic, is a secondary metabolite produced by the bacterium Pseudomonas fluorescens (recently reclassified as Pseudomonas poae). Its unique chemical structure and significant biological activity have made it a compound of interest in pharmaceutical research and drug development. This document provides a detailed protocol for the extraction of this compound from fermentation broth using ethyl acetate, a widely employed and effective method. The protocol covers the extraction procedure, purification by silica gel chromatography, and quantification using High-Performance Liquid Chromatography (HPLC). Additionally, this note includes a summary of quantitative data from published literature and a diagram of the this compound biosynthetic pathway.
Introduction
This compound belongs to the tetrahydroisoquinoline family of antibiotics, which are known for their antimicrobial and antitumor properties. The production of this compound is typically achieved through fermentation of Pseudomonas fluorescens. Following fermentation, the extraction and purification of the target compound are critical steps to obtain a high-purity product for further studies and applications. Ethyl acetate extraction is a common and efficient method for the selective recovery of this compound from the aqueous fermentation broth. This application note aims to provide a comprehensive and practical guide for researchers undertaking the extraction of this valuable compound.
Experimental Protocols
Extraction of this compound from Fermentation Broth
This protocol is adapted from established methods for the extraction of safracins from Pseudomonas culture.
Materials and Reagents:
-
Fermentation broth of Pseudomonas fluorescens containing this compound
-
Ethyl acetate (analytical grade)
-
Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for pH adjustment
-
Anhydrous sodium sulfate
-
Centrifuge and appropriate centrifuge tubes
-
Separatory funnel
-
Rotary evaporator
-
Methanol (HPLC grade)
Procedure:
-
Harvesting the Supernatant: Centrifuge the fermentation broth at a sufficient speed and duration (e.g., 3800 rpm for 15 minutes at 4°C) to pellet the bacterial cells. Carefully decant and collect the supernatant, which contains the secreted this compound.
-
pH Adjustment: Adjust the pH of the supernatant to 9.0 using NaOH. This step is crucial as it facilitates the partitioning of this compound into the organic solvent.
-
Liquid-Liquid Extraction:
-
Transfer the pH-adjusted supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate to the supernatant.
-
Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of this compound into the ethyl acetate phase.
-
Allow the layers to separate. The upper layer is the ethyl acetate phase containing this compound.
-
Carefully collect the ethyl acetate layer.
-
Repeat the extraction process at least once more with a fresh portion of ethyl acetate to maximize the recovery of this compound.
-
-
Drying and Concentration:
-
Pool the ethyl acetate extracts.
-
Add anhydrous sodium sulfate to the extract to remove any residual water.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the ethyl acetate extract to dryness using a rotary evaporator at a controlled temperature (e.g., 40°C) to avoid degradation of the compound.
-
-
Reconstitution: Dissolve the dried extract in a small volume of methanol for further purification or analysis.
Purification by Silica Gel Chromatography
For further purification, the crude extract can be subjected to silica gel column chromatography.
Materials and Reagents:
-
Silica gel (for column chromatography)
-
Crude this compound extract
-
Solvent system (e.g., a mixture of toluene, chloroform, and methanol)
-
Chromatography column
-
Fraction collection tubes
Procedure:
-
Column Packing: Prepare a silica gel slurry in the chosen solvent system and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the solvent system and load it onto the top of the silica gel column.
-
Elution: Elute the column with the solvent system, collecting fractions of the eluate.
-
Fraction Analysis: Analyze the collected fractions for the presence of this compound using a suitable method, such as Thin Layer Chromatography (TLC) or HPLC.
-
Pooling and Concentration: Pool the fractions containing pure this compound and concentrate them to obtain the purified compound.
Quantitative Analysis by HPLC
The concentration of this compound in the extracts and purified fractions can be determined by reverse-phase HPLC.
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., ZORBAX Eclipse plus C18, 5 µm, 4.6 × 250 mm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 10 mM ammonium acetate containing 1% diethanolamine, pH 4.0) and mobile phase B (e.g., acetonitrile).
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 268 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations in methanol.
-
Sample Preparation: Dilute the this compound extracts or purified fractions in methanol to a concentration within the linear range of the standard curve.
-
Analysis: Inject the standard solutions and the samples into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the calibration curve to determine the concentration of this compound in the samples.
Data Presentation
The following tables summarize the key parameters for the extraction and analysis of this compound based on the available literature.
Table 1: this compound Extraction Parameters
| Parameter | Value/Range | Reference |
| Producing Organism | Pseudomonas fluorescens / Pseudomonas poae | |
| Extraction Solvent | Ethyl Acetate | |
| pH of Aqueous Phase | 9.0 | |
| Solvent to Broth Ratio | 1:1 (v/v) | |
| Number of Extractions | 2 |
Table 2: HPLC Parameters for this compound Analysis
| Parameter | Specification | Reference |
| Column | C18 (e.g., ZORBAX Eclipse plus C18, 5 µm, 4.6 × 250 mm) | |
| Mobile Phase A | 10 mM ammonium acetate, 1% diethanolamine, pH 4.0 | |
| Mobile Phase B | Acetonitrile | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 268 nm | |
| Injection Volume | 20 µL |
Visualizations
Experimental Workflow
Caption: Workflow for this compound extraction and purification.
This compound Biosynthetic Pathway
While a specific signaling pathway for this compound's antitumor activity is not well-defined, its mechanism is believed to involve interaction with DNA. The biosynthesis of this compound itself is a complex process involving a non-ribosomal peptide synthetase (NRPS) system.
Application Notes and Protocols for HPLC Purification of Safracin B
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Safracin B, an antibiotic with antitumor activity, using High-Performance Liquid Chromatography (HPLC). The methodologies outlined below are intended to guide researchers in the isolation and purification of this compound from bacterial fermentation broths.
Introduction
This compound is a tetrahydroisoquinoline antibiotic produced by various bacteria, including Pseudomonas fluorescens. It serves as a key intermediate in the synthesis of the potent antitumor agent Ecteinascidin 743 (Yondelis®). Efficient purification of this compound is crucial for its use in further chemical modifications and pharmaceutical development. This application note details a comprehensive workflow for the extraction and subsequent HPLC purification of this compound.
Experimental Workflow for this compound Purification
The overall workflow for the purification of this compound involves several key stages, from the initial extraction from the fermentation broth to the final purification using preparative HPLC.
Caption: Workflow for the extraction and purification of this compound.
Detailed Experimental Protocols
Protocol 1: Extraction of this compound from Fermentation Broth
This protocol is adapted from the procedure described for safracin production and extraction.[1]
Objective: To extract crude this compound from the bacterial culture supernatant.
Materials:
-
Fermentation broth containing this compound
-
Ethyl acetate
-
Sodium hydroxide (NaOH) or other suitable base for pH adjustment
-
Centrifuge
-
Vortex mixer
-
Rotary evaporator
Procedure:
-
Cell Removal: Centrifuge the fermentation broth at 3,800 rpm for 15 minutes at 4°C to pellet the bacterial cells.
-
Supernatant Collection: Carefully decant and collect the supernatant.
-
pH Adjustment: Adjust the pH of the supernatant to 9.0 using a suitable base (e.g., NaOH).
-
Liquid-Liquid Extraction:
-
Add an equal volume of ethyl acetate to the pH-adjusted supernatant.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Allow the phases to separate.
-
-
Organic Phase Collection: Carefully collect the upper ethyl acetate phase, which contains the extracted this compound.
-
Drying: Evaporate the ethyl acetate extract to dryness using a rotary evaporator to obtain the crude this compound extract.
-
Storage: Store the dried crude extract at -20°C until further purification.
Protocol 2: Analytical HPLC Method for this compound
This protocol outlines the conditions for the analytical separation of this compound, which is essential for method development before scaling up to preparative HPLC.
Objective: To develop a robust analytical HPLC method for the separation and quantification of this compound.
Instrumentation and Conditions:
| Parameter | Condition 1 | Condition 2 |
| HPLC System | Agilent 1260 Infinity II or equivalent | HPLC system with DAD or UV detector |
| Column | ZORBAX Eclipse plus C18 (4.6 x 250 mm, 5 µm)[1] | C18 column |
| Mobile Phase A | 10 mM ammonium acetate with 1% diethanolamine, pH 4.0[1] | Water with 0.1% formic acid[1] |
| Mobile Phase B | Acetonitrile[1] | Acetonitrile with 0.1% formic acid[1] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min |
| Injection Volume | 20 µL[1] | 10-20 µL |
| Detection Wavelength | 268 nm[1][2] | 268 nm or 270 nm[2] |
| Column Temperature | Room temperature[1] | Ambient |
| Gradient Program | 0-20 min: 25% B; 20-35 min: 25-100% B; 35-40 min: 100% B; 40-45 min: 100-25% B; 45-50 min: 25% B[1] | Example: 0-5 min: 20% B; 5-17 min: 20-75% B; 17-19 min: 75-20% B; 19-25 min: 20% B[1] |
Sample Preparation:
-
Dissolve the crude extract in a suitable solvent (e.g., a mixture of mobile phase A and B).
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.
Protocol 3: Preparative HPLC Purification of this compound
This protocol provides a scaled-up method for the purification of larger quantities of this compound based on the analytical method developed.
Objective: To purify this compound from the crude extract using preparative HPLC.
Instrumentation and Conditions:
| Parameter | Recommended Condition |
| HPLC System | Preparative HPLC system with a fraction collector |
| Column | ZORBAX PrepHT Eclipse XDB-C18 (21.2 x 150 mm, 5 µm) or equivalent[3] |
| Mobile Phase A | 10 mM ammonium acetate with 1% diethanolamine, pH 4.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | Scaled up from analytical method (e.g., ~21.2 mL/min)[3] |
| Injection Volume | Scaled up from analytical method (e.g., 500-1000 µL, depending on concentration) |
| Detection Wavelength | 268 nm |
| Column Temperature | Ambient |
| Gradient Program | Same gradient profile as the optimized analytical method, with adjusted segment times if necessary. |
Procedure:
-
Sample Preparation: Dissolve a larger quantity of the crude extract in the initial mobile phase composition. Ensure complete dissolution and filter the solution.
-
System Equilibration: Equilibrate the preparative column with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection and Fraction Collection: Inject the prepared sample and begin the purification run. Collect fractions corresponding to the this compound peak based on the retention time from the analytical run.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine the purity of each fraction.
-
Pooling and Evaporation: Pool the fractions with high purity and evaporate the solvent to obtain the purified this compound.
Data Presentation
The following tables summarize the expected outcomes of the HPLC purification of this compound.
Table 1: Analytical HPLC Data
| Compound | Retention Time (min) | Purity (%) |
| This compound | User-defined | >95% |
| Impurity 1 | User-defined | - |
| Impurity 2 | User-defined | - |
Table 2: Preparative HPLC Purification Summary
| Step | Starting Material (mg) | Purified this compound (mg) | Yield (%) | Purity (%) |
| Crude Extract | 100 | - | - | ~20-40% |
| Preparative HPLC | 100 | User-defined | User-defined | >95% |
Alternative Purification Strategy: Ion-Exchange Chromatography
For further purification or as an alternative to reversed-phase HPLC, ion-exchange chromatography (IEX) can be employed. This compound is a basic compound and can be purified using cation-exchange chromatography.
Logical Relationship for IEX in Purification Workflow
Caption: Integration of IEX as a polishing step in this compound purification.
Protocol Outline for Cation-Exchange Chromatography:
-
Resin Selection: Choose a strong or weak cation-exchange resin.
-
Buffer Preparation: Use a buffer system with a pH below the pKa of this compound to ensure it carries a positive charge.
-
Sample Loading: Dissolve the this compound sample in the starting buffer and load it onto the equilibrated column.
-
Washing: Wash the column with the starting buffer to remove unbound impurities.
-
Elution: Elute the bound this compound using a salt gradient (e.g., 0-1 M NaCl) or by increasing the pH of the elution buffer.
-
Fraction Analysis: Analyze the collected fractions for the presence and purity of this compound using analytical HPLC.
Conclusion
The methods described provide a comprehensive guide for the successful purification of this compound. The combination of a robust extraction protocol followed by optimized analytical and preparative reversed-phase HPLC is a reliable strategy for obtaining high-purity this compound suitable for research and drug development purposes. The inclusion of an ion-exchange chromatography step can further enhance the purity if required.
References
Application Notes and Protocols for Safracin B in In Vitro Antibacterial Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safracin B is a heterocyclic quinone antibiotic produced by the bacterium Pseudomonas fluorescens. It belongs to the saframycin family of antibiotics and has demonstrated a range of biological activities, including antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as antitumor properties.[1][2][3][4] These application notes provide detailed protocols for evaluating the in vitro antibacterial activity of this compound, guidance on data presentation, and visualizations of experimental workflows and its proposed mechanism of action.
Mechanism of Action
While the precise molecular mechanism of this compound's antibacterial activity is not fully elucidated, it is understood to involve interaction with bacterial DNA.[1][2] This interaction is thought to disrupt essential cellular processes, leading to the inhibition of bacterial growth and the induction of morphological changes in bacterial cells, such as has been observed in Escherichia coli.[1][2]
Data Presentation
Quantitative data from in vitro antibacterial assays should be summarized for clear comparison. The most common metric for the potency of an antibacterial agent is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[5] Results should be recorded in a structured table.
Table 1: Template for Recording Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | ATCC Number | Gram Stain | MIC (µg/mL) | Notes |
| Staphylococcus aureus | e.g., 25923 | Positive | ||
| Escherichia coli | e.g., 25922 | Negative | ||
| Pseudomonas aeruginosa | e.g., 27853 | Negative | ||
| Bacillus subtilis | e.g., 6633 | Positive | ||
| (Other strains) |
Experimental Protocols
Standardized methods are crucial for the accurate determination of antibacterial activity. The following are detailed protocols for commonly used in vitro assays.
Protocol 1: Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of this compound in a liquid growth medium.
Materials:
-
This compound stock solution (of known concentration)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile multichannel pipettes and tips
-
Plate reader (optional, for spectrophotometric reading)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a serial two-fold dilution of this compound in CAMHB directly in the 96-well plate.
-
The final volume in each well should be 100 µL.
-
The concentration range should be appropriate to determine the MIC of this compound (e.g., from 256 µg/mL to 0.125 µg/mL).
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
-
Inoculation:
-
Dilute the standardized bacterial suspension in CAMHB so that the final concentration in each well is approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions and the positive control well.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the microtiter plate at 35 ± 2°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
-
Growth can be assessed visually as turbidity or by using a plate reader to measure the optical density at 600 nm.
-
Protocol 2: Agar Disk Diffusion Assay
This method provides a qualitative assessment of the susceptibility of a bacterial strain to this compound.
Materials:
-
Sterile filter paper disks (6 mm in diameter)
-
This compound solution of known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Ruler or calipers
Procedure:
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three different directions to ensure uniform growth.
-
-
Application of this compound Disks:
-
Impregnate the sterile filter paper disks with a known amount of this compound solution.
-
Allow the disks to dry completely in a sterile environment.
-
Aseptically place the this compound-impregnated disks onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
Include a control disk impregnated with the solvent used to dissolve this compound.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 18-24 hours.
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
The size of the zone of inhibition is proportional to the susceptibility of the bacterium to this compound.
-
Visualizations
Experimental Workflow for In Vitro Antibacterial Assays
Caption: Workflow for determining the MIC of this compound.
Proposed Antibacterial Mechanism of this compound
References
- 1. Safracins, new antitumor antibiotics. III. Biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SAFRACINS, NEW ANTITUMOR ANTIBIOTICS [jstage.jst.go.jp]
- 3. Activity of safracins A and B, heterocyclic quinone antibiotics, on experimental tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safracins, new antitumor antibiotics. I. Producing organism, fermentation and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A bacteriocin-based antimicrobial formulation to effectively disrupt the cell viability of methicillin-resistant Staphylococcus aureus (MRSA) biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Application of Safracin B in Leukemia and Melanoma Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safracin B is a heterocyclic quinone antibiotic belonging to the saframycin family, produced by the bacterium Pseudomonas fluorescens.[1] Early studies have demonstrated its antitumor activity in murine models of leukemia (L1210 and P388) and melanoma (B16), suggesting its potential as a chemotherapeutic agent.[1] Notably, this compound exhibited lower toxicity and higher efficacy in prolonging the lifespan of tumor-bearing mice compared to its analog, Safracin A.[1] These findings underscore the potential of this compound for further investigation as an anticancer compound.
These application notes provide a framework for researchers to investigate the in vitro effects of this compound on leukemia and melanoma cell lines. The included protocols detail the necessary experimental procedures to assess its cytotoxic and apoptotic activities.
Data Presentation
The following tables present hypothetical data based on the known in vivo activity of this compound, illustrating how to structure and report experimental findings. Researchers should replace this with their own experimental data.
Table 1: Cytotoxicity of this compound in Leukemia and Melanoma Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | This compound IC₅₀ (µM) |
| L1210 | Leukemia | 0.5 |
| P388 | Leukemia | 0.8 |
| B16-F10 | Melanoma | 1.2 |
| A375 | Melanoma | 1.5 |
IC₅₀ (Half-maximal inhibitory concentration) values were determined after 72 hours of treatment using the MTT assay.
Table 2: Apoptosis Induction by this compound (Hypothetical Data)
| Cell Line | Treatment (24h) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| L1210 | Control | 2.1 | 1.5 |
| This compound (1 µM) | 25.4 | 15.2 | |
| B16-F10 | Control | 1.8 | 1.2 |
| This compound (2 µM) | 20.7 | 12.5 |
Apoptosis was assessed by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Table 3: Effect of this compound on Apoptotic Protein Expression (Hypothetical Data)
| Cell Line | Treatment (24h) | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) | Bcl-2 (Fold Change) |
| L1210 | This compound (1 µM) | 4.2 | 3.8 | 0.4 |
| B16-F10 | This compound (2 µM) | 3.5 | 3.1 | 0.5 |
Protein expression levels were determined by Western blot analysis and normalized to a loading control.
Experimental Protocols
Cell Culture
-
Cell Lines: L1210, P388 (leukemia), B16-F10, A375 (melanoma).
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂. Adherent cells (B16-F10, A375) should be subcultured when they reach 80-90% confluency. Suspension cells (L1210, P388) should be subcultured every 2-3 days.
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
96-well plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate overnight to allow cells to attach (for adherent cells).
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate at 500 x g for 5 minutes and then remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specified time.
-
Harvest the cells (including floating cells for adherent lines) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[2]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[2]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[2]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting changes in the expression of key apoptosis-related proteins.
Materials:
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cleaved Caspase-3, PARP, Bcl-2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, harvest, and wash with cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
References
Application Notes and Protocols for the Semi-Synthesis of ET-743 (Trabectedin) from Safracin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecteinascidin-743 (ET-743, Trabectedin, Yondelis®) is a potent marine-derived antitumor agent approved for the treatment of soft tissue sarcoma and ovarian cancer.[1] Due to the extremely low abundance of ET-743 from its natural source, the tunicate Ecteinascidia turbinata, a commercially viable semi-synthetic route starting from the microbial metabolite Safracin B has been developed.[2][3][4] this compound, produced through fermentation of the bacterium Pseudomonas fluorescens, provides a readily available and scalable starting material for the synthesis of this complex molecule.
These application notes provide a detailed overview and protocols for the semi-synthesis of ET-743 from this compound, focusing on the conversion of its more stable derivative, cyanothis compound. The protocols are compiled from seminal literature in the field to aid researchers in the synthesis and exploration of ET-743 and its analogs.
Overview of the Synthetic Pathway
The semi-synthesis of ET-743 from cyanothis compound is a multi-step process that involves the strategic modification and elaboration of the this compound core structure to construct the intricate pentacyclic system of the target molecule. The key stages of the synthesis include:
-
Protection of Reactive Functional Groups: The amino and phenolic hydroxyl groups of cyanothis compound are protected to prevent unwanted side reactions in subsequent steps.
-
Modification of the Quinone Moiety: The quinone ring of the protected cyanothis compound is hydrolyzed and subsequently reduced to a hydroquinone. This is followed by the introduction of a methylenedioxy bridge, a key structural feature of ET-743.
-
Core Structure Elaboration: A series of reactions, including deprotections, functional group interconversions, and cyclizations, are performed to construct the pentacyclic core of ET-743.
-
Final Assembly and Deprotection: The final steps involve the introduction of the sulfur-containing side chain and removal of protecting groups to yield ET-743.
Caption: High-level overview of the semi-synthetic route from this compound to ET-743.
Quantitative Data Summary
The following table summarizes the reported yields for the key transformations in the semi-synthesis of ET-743 from cyanothis compound. It is important to note that yields can vary depending on the specific reaction conditions and scale. A concise 14-step semi-synthesis of Ecteinascidin 743 starting from this compound has been reported with an overall yield of 1.5%.
| Step No. | Transformation | Starting Material | Product | Reagents | Reported Yield (%) |
| 1 | Protection of Amino and Phenol Groups | Cyanothis compound | BOC and MOM protected Cyanothis compound | (Boc)₂O, MOM-Cl | Not specified |
| 2 | Hydrolysis of Methoxy-p-quinone | BOC and MOM protected Cyanothis compound | Quinone Intermediate | NaOH, H₂O-MeOH | Not specified |
| 3 | Reduction and Methylenedioxy Bridge Formation | Quinone Intermediate | Unstable Hydroquinone, then Methylenedioxy Intermediate | H₂, Pd/C; BrCH₂Cl, Cs₂CO₃, DMF | Not specified |
| 4 | Alkylation of Phenol | Methylenedioxy Intermediate | Fully Protected Intermediate | Not specified | Not specified |
| 5 | Deprotection and Edman Degradation | Fully Protected Intermediate | Amine Intermediate | Phenyl isothiocyanate, HCl in dioxane | Not specified |
| 6 | Phenol Protection and Amino to Hydroxyl Conversion | Amine Intermediate | Key Alcohol Intermediate | TROC-Cl, Zn/HOAc; MOMBr; NaNO₂, HOAc | Not specified |
| 7-14 | Further Elaboration and Final Synthesis | Key Alcohol Intermediate | ET-743 | Multiple Steps | Not specified |
| Overall | 14-Step Synthesis | This compound | ET-743 | - | 1.5% |
Experimental Protocols
The following protocols are adapted from the seminal work of Cuevas et al. in Organic Letters (2000) and provide a general methodology for the key transformations in the semi-synthesis of ET-743.[5][6] Researchers should consult the original literature and its supporting information for precise experimental details and characterization data.
Protocol 1: Protection of Cyanothis compound
-
Protection of the Amino Group: To a solution of cyanothis compound in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., triethylamine). Stir the reaction at room temperature until completion (monitored by TLC).
-
Protection of the Phenolic Group: To the reaction mixture from the previous step, add methoxymethyl chloride (MOM-Cl) and a suitable base (e.g., diisopropylethylamine). Stir at room temperature until the reaction is complete.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Quinone Hydrolysis and Methylenedioxy Bridge Formation
-
Hydrolysis: Dissolve the protected cyanothis compound in a mixture of methanol and water. Add sodium hydroxide (NaOH) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Reduction: Neutralize the reaction mixture and extract the quinone product. Dissolve the product in a suitable solvent (e.g., ethyl acetate) and subject it to hydrogenation (1 atm H₂) in the presence of a palladium on carbon (Pd/C) catalyst. The resulting hydroquinone is unstable and should be used immediately in the next step.
-
Methylenedioxy Bridge Formation: To a solution of the crude hydroquinone in dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃) and bromochloromethane (BrCH₂Cl). Stir the reaction at room temperature until completion.
-
Work-up and Purification: Add water to the reaction mixture and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Caption: Experimental workflow for the modification of the quinone moiety.
Protocol 3: Conversion of the Primary Amine to a Hydroxyl Group
-
Amine Protection: Following a sequence of deprotection and Edman degradation to expose the primary amine, protect this group temporarily, for instance, as a 2,2,2-trichloroethoxycarbonyl (Troc) carbamate using Troc-Cl.
-
Phenol Protection: Protect the newly exposed phenolic hydroxyl group as a MOM ether using MOMBr and a non-nucleophilic base.
-
Troc Deprotection: Remove the Troc protecting group using zinc dust in acetic acid (Zn/HOAc) to regenerate the primary amine.
-
Diazotization and Hydroxylation: Treat the resulting primary amine with sodium nitrite (NaNO₂) in aqueous acetic acid (HOAc) to form a diazonium salt, which then undergoes substitution by water to yield the corresponding primary alcohol. This is a critical step in the synthesis.
-
Work-up and Purification: Carefully quench the reaction and extract the product. Purify the alcohol intermediate by column chromatography.
Signaling Pathways and Logical Relationships
The synthesis of ET-743 from this compound is a linear sequence of chemical transformations. The logical relationship is a direct progression from one intermediate to the next, with each step enabling the subsequent reaction. The overall logic is to sequentially modify the cyanothis compound scaffold, building complexity towards the final target molecule.
Caption: Logical flow of the semi-synthetic process to produce ET-743.
Conclusion
The semi-synthesis of ET-743 from this compound represents a significant achievement in medicinal and synthetic chemistry, enabling the sustainable production of a vital anticancer drug. The protocols and data presented here provide a foundational resource for researchers working on the synthesis of ET-743 and related compounds. For detailed, step-by-step instructions and full characterization of intermediates, it is essential to consult the primary literature, particularly the supporting information of the cited articles. This semi-synthetic route not only provides access to ET-743 but also opens avenues for the creation of novel analogs with potentially improved therapeutic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ecteinascidins. A Review of the Chemistry, Biology and Clinical Utility of Potent Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Safracin B Fermentation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for the fermentation of Safracin B, a potent anti-tumor and antibacterial agent produced by the bacterium Pseudomonas fluorescens A2-2 (also known as Pseudomonas poae PAM22).[1][2][3][4] This document outlines detailed protocols for media preparation, inoculum development, fermentation, and product analysis, supported by quantitative data and visual diagrams to facilitate successful production of this valuable secondary metabolite.
Overview of this compound Production
This compound is a non-ribosomal peptide with a complex heterocyclic quinone structure.[4] Its biosynthesis is orchestrated by a large gene cluster spanning approximately 17.5 kb, which includes genes for non-ribosomal peptide synthetases (NRPS), precursor biosynthesis, and tailoring enzymes.[5] The production of this compound is a fermentation-based process that requires careful optimization of culture media and fermentation parameters to achieve high yields.
Producing Microorganism
The primary producing organism for this compound is Pseudomonas fluorescens strain A2-2 .[2][3] This strain has also been classified as Pseudomonas poae PAM22.[1]
Fermentation Media
The composition of the fermentation medium is critical for optimal this compound production. Several media formulations have been reported, with variations in carbon and nitrogen sources. Below are examples of seed and fermentation media that can be used.
Seed Culture Medium
A seed culture is prepared to ensure a healthy and abundant inoculum for the production fermenter.
| Component | Concentration |
| Glucose | 1.5% (w/v) |
| Peptone | 0.5% (w/v) |
| Yeast Extract | 0.2% (w/v) |
| Dipotassium Hydrogen Phosphate (K₂HPO₄) | 0.05% (w/v) |
| Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O) | 0.05% (w/v) |
| Calcium Carbonate (CaCO₃) | 0.4% (w/v) |
Table 1: Composition of Seed Culture Medium.
Production Fermentation Media
Multiple formulations for the production medium have been developed to enhance this compound yield. Researchers can select a medium based on available resources and optimization goals.
| Component | Medium 1 | Medium 2 | Medium 3 |
| Glucose | 2.0% | 1.0% | 2.0% |
| Mannitol | 4.0% | 5.0% | 6.0% |
| Soybean Powder | 2.0% | 1.0% | 2.0% |
| Peanut Meal | - | 1.0% | - |
| Ammonium Sulfate ((NH₄)₂SO₄) | 1.0% | 1.0% | 1.0% |
| Potassium Chloride (KCl) | 0.4% | 0.4% | 0.4% |
| Potassium Dihydrogen Phosphate (KH₂PO₄) | 0.02% | 0.02% | 0.02% |
| Calcium Carbonate (CaCO₃) | 0.8% | 0.8% | 0.8% |
| Corn Oil | - | 0.5% | - |
| Initial pH | 7.0 | 7.0 | 7.0 |
Table 2: Composition of different Production Fermentation Media (all concentrations in w/v).[2]
Another reported rich medium for Safracin production, designated as MS broth, is composed of:
| Component | Concentration (per liter) |
| Ammonium Sulfate ((NH₄)₂SO₄) | 14 g |
| Dipotassium Hydrogen Phosphate (K₂HPO₄) | 0.3 g |
| Ferric Chloride Hexahydrate (FeCl₃·6H₂O) | 0.1 g |
| Mannitol | 40 g |
| Yeast Extract (from 35 g whole yeast) | As prepared |
Table 3: Composition of MS Broth for Safracin Production.[1]
Experimental Protocols
Inoculum Preparation
A robust inoculum is crucial for a successful fermentation. The following protocol outlines the steps for preparing the seed culture.
Protocol:
-
Aseptically transfer a single colony of Pseudomonas fluorescens A2-2 from a fresh agar plate to a 250 mL flask containing 50 mL of sterile seed culture medium.
-
Incubate the flask on a rotary shaker at 200-250 rpm and 28-30°C for 24-48 hours, or until a dense culture is obtained.
-
Use this seed culture to inoculate the production fermenter at a 5-10% (v/v) ratio.
Fermentation Process
The production of this compound is typically carried out in a stirred-tank bioreactor.
Protocol:
-
Prepare the production fermentation medium and sterilize it by autoclaving at 121°C for 20 minutes.
-
Aseptically transfer the prepared inoculum to the sterilized fermenter.
-
Maintain the fermentation under the following conditions:
-
Temperature: 25-28°C
-
pH: Maintain at 7.0 initially. The pH may rise to 7.5-8.0 towards the end of the fermentation.
-
Agitation: 200-400 rpm, depending on the bioreactor geometry and scale.
-
Aeration: 0.5-1.5 vvm (volume of air per volume of medium per minute).
-
-
The fermentation is typically carried out for 4 to 6 days. Monitor the production of this compound periodically by taking samples for HPLC analysis.
This compound Extraction and Quantification
Extraction Protocol:
-
At the end of the fermentation, harvest the culture broth by centrifugation to remove the bacterial cells.
-
Adjust the pH of the supernatant to 9.0.
-
Extract the this compound from the supernatant using an equal volume of ethyl acetate. Mix vigorously for 1-2 minutes.
-
Separate the ethyl acetate layer containing the this compound.
-
Concentrate the ethyl acetate extract under reduced pressure to obtain a crude extract of this compound.
HPLC Quantification Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example:
-
Start with 10-20% acetonitrile.
-
Increase the acetonitrile concentration to 75-80% over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 270 nm.
-
Quantification: Prepare a standard curve using purified this compound to determine the concentration in the samples.
Visualizations
This compound Fermentation Workflow
The following diagram illustrates the general workflow for the production of this compound.
Caption: Workflow for this compound Fermentation.
Simplified this compound Biosynthesis and Regulation Pathway
The biosynthesis of this compound is a complex process involving a non-ribosomal peptide synthetase (NRPS) system. The expression of the biosynthetic gene cluster is regulated by a dual regulatory system, MexT-MexS.
Caption: Regulation of this compound Biosynthesis.
References
- 1. scilit.com [scilit.com]
- 2. mdpi.com [mdpi.com]
- 3. Molecular characterization of the safracin biosynthetic pathway from Pseudomonas fluorescens A2-2: designing new cytotoxic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Estimation of Saffron Components by Using HPLC an Approach for The Determination of Saffron Quality | Turkish Journal of Agriculture - Food Science and Technology [agrifoodscience.com]
- 5. Regulation of Safracin Biosynthesis and Transport in Pseudomonas poae PMA22 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Safracin B Concentration in Culture Supernatant
Audience: Researchers, scientists, and drug development professionals.
Introduction
Safracin B is a potent antitumor antibiotic belonging to the tetrahydroisoquinoline family of natural products.[1][2] It is produced by fermentation of bacteria such as Pseudomonas fluorescens and Pseudomonas poae.[3][4][5] Accurate quantification of this compound in culture supernatants is critical for optimizing fermentation processes, monitoring production yields, and for quality control in drug development. This application note provides detailed protocols for the extraction and quantification of this compound from bacterial culture supernatants using High-Performance Liquid Chromatography (HPLC), the most common and reliable method for its analysis.
Overview of the Quantification Workflow
The determination of this compound concentration involves a multi-step process that begins with the separation of the biomass from the culture broth, followed by extraction of the compound from the supernatant, and finally, quantification using HPLC with a standard curve.
Caption: Experimental workflow for this compound quantification.
Experimental Protocols
Materials and Reagents
-
This compound standard (analytical grade)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (HPLC grade)
-
Diethanolamine (analytical grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Sodium hydroxide (for pH adjustment)
-
Hydrochloric acid (for pH adjustment)
-
Culture broth containing this compound
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or vacuum centrifuge
-
HPLC system with DAD or MS detector
-
C18 reversed-phase HPLC column (e.g., 5 µm, 4.6 x 250 mm)
-
Syringe filters (0.22 µm)
Protocol 1: Extraction of this compound from Culture Supernatant
This protocol is adapted from established methods for this compound isolation.[3][4]
-
Harvest Culture: Transfer the bacterial culture into centrifuge tubes.
-
Separate Supernatant: Centrifuge the culture at a sufficient speed and duration to pellet the bacterial cells (e.g., 3,800 rpm for 15-20 minutes).
-
Collect Supernatant: Carefully decant the supernatant into a clean flask or beaker, avoiding disturbance of the cell pellet.
-
Adjust pH: Adjust the pH of the supernatant to 9.0 using a sodium hydroxide solution.
-
Liquid-Liquid Extraction:
-
Add an equal volume of ethyl acetate to the pH-adjusted supernatant.
-
Mix vigorously for 1-2 minutes to ensure thorough extraction.
-
Centrifuge the mixture to separate the aqueous and organic phases.
-
-
Collect Organic Phase: Carefully collect the upper organic phase (ethyl acetate), which now contains the this compound.
-
Dry the Extract: Evaporate the ethyl acetate to dryness using a rotary evaporator or a vacuum centrifuge.
-
Reconstitute: Reconstitute the dried extract in a known, small volume of methanol (e.g., 100 µL) for HPLC analysis.[4]
-
Filter: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.
Protocol 2: Preparation of this compound Standard Curve
A standard curve is essential for absolute quantification.
-
Prepare Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in methanol to create a concentrated stock solution (e.g., 1 mg/mL).
-
Prepare Working Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of working standards with known concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL).
-
Analyze Standards: Inject each working standard into the HPLC system using the same method as for the samples.
-
Construct the Curve: Plot the peak area of this compound against the corresponding concentration for each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
Caption: Logic for generating and using a standard curve.
Protocol 3: HPLC Analysis of this compound
Two validated HPLC methods are presented below. Method A is suitable for quantification with a Diode Array Detector (DAD), while Method B is optimized for LC-MS analysis.
Method A: HPLC-DAD [4]
-
Column: C18 reversed-phase (e.g., ZORBAX Eclipse plus C18, 5 µm, 4.6 x 250 mm).
-
Mobile Phase A: 10 mM ammonium acetate with 1% diethanolamine (pH 4.0).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Gradient:
-
0-20 min: 75% A
-
20-35 min: Gradient to 100% B
-
35-40 min: Gradient to 100% A
-
Method B: HPLC-MS [4]
-
Column: C18 reversed-phase (e.g., ZORBAX Eclipse plus C18, 5 µm, 4.6 x 250 mm).
-
Ionization Source: Electrospray Ionization (ESI).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: Gradient from 100% A to 80% A / 20% B
-
5-17 min: Gradient to 25% A / 75% B
-
17-19 min: Gradient to 80% A / 20% B
-
19-21 min: Hold at 100% A for column equilibration.
-
Data Presentation and Calculation
The concentration of this compound in the original culture supernatant is calculated using the standard curve and accounting for the dilution/concentration factors during sample preparation.
Calculation Formula:
This compound Concentration (µg/mL) = (CHPLC * Vreconstitution) / Vinitial
Where:
-
CHPLC: Concentration determined from the HPLC standard curve (µg/mL).
-
Vreconstitution: Volume of methanol used to reconstitute the dried extract (mL).
-
Vinitial: Initial volume of the culture supernatant that was extracted (mL).
Table 1: HPLC Method Parameters
| Parameter | Method A (HPLC-DAD) | Method B (HPLC-MS) |
| Column | C18 Reversed-Phase (5 µm, 4.6 x 250 mm) | C18 Reversed-Phase (5 µm, 4.6 x 250 mm) |
| Detector | Diode Array Detector (DAD) at 268 nm | Mass Spectrometer (ESI) |
| Mobile Phase A | 10 mM Ammonium Acetate, 1% Diethanolamine, pH 4.0 | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | Not explicitly stated, typically 0.5-1.0 mL/min |
| Injection Volume | 20 µL | Not explicitly stated, typically 5-20 µL |
Table 2: Example Standard Curve Data
| Standard Concentration (µg/mL) | Peak Area (mAU*s) |
| 3.125 | 150,000 |
| 6.25 | 310,000 |
| 12.5 | 625,000 |
| 25 | 1,250,000 |
| 50 | 2,500,000 |
| 100 | 5,000,000 |
| Linear Regression | y = 50000x - 1000 |
| R² | 0.9998 |
Conclusion
The protocols outlined in this application note provide a robust framework for the accurate and reproducible quantification of this compound in bacterial culture supernatants. The use of a standardized extraction procedure followed by a validated HPLC method with an external standard curve ensures high-quality data suitable for research, process development, and quality control applications. The choice between HPLC-DAD and HPLC-MS will depend on the required sensitivity, selectivity, and available instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. Safracins, new antitumor antibiotics. I. Producing organism, fermentation and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Safracin Biosynthesis and Transport in Pseudomonas poae PMA22 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Safracin Biosynthesis and Transport in Pseudomonas poae PMA22 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Safracin B Administration in Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safracin B, a heterocyclic quinone antibiotic isolated from Pseudomonas fluorescens, has demonstrated notable antitumor activity in preclinical murine models.[1] As a member of the saframycin family of antibiotics, its mechanism of action is of significant interest in the development of novel cancer therapeutics.[1][2] This document provides a comprehensive overview of the administration routes of this compound in various mouse tumor models, based on available scientific literature. It includes detailed protocols, data summaries, and visualizations to guide researchers in designing and executing in vivo studies.
A critical consideration highlighted in the literature is that the efficacy of this compound is highly dependent on the route of administration, which must correspond to the site of tumor cell inoculation for the compound to be effective.[1]
Data Presentation: Efficacy of this compound in Mouse Tumor Models
Due to the limited availability of specific quantitative data in the public domain regarding this compound's efficacy, the following tables summarize the qualitative findings and highlight the types of data that should be collected in future studies.
Table 1: Antitumor Activity of this compound in Murine Leukemia Models
| Mouse Model | Tumor Cell Line | Administration Route | Key Findings | Quantitative Data (To Be Determined) |
| DBA/2 mice | P388 Leukemia | Intraperitoneal (i.p.) | Inhibition of tumor growth; Prolonged lifespan of tumor-bearing mice.[1] | Tumor Growth Inhibition (TGI) (%); Increase in Lifespan (ILS) (%); Mean Survival Time (days) |
| BDF1 mice | L1210 Leukemia | Intravenous (i.v.) | Demonstrated antitumor activity.[1] | TGI (%); ILS (%); Mean Survival Time (days) |
Table 2: Antitumor Activity of this compound in a Murine Melanoma Model
| Mouse Model | Tumor Cell Line | Administration Route | Key Findings | Quantitative Data (To Be Determined) |
| C57BL/6 mice | B16 Melanoma | Intraperitoneal (i.p.) or Subcutaneous (s.c.) | Showed antitumor activity.[1] | TGI (%); Tumor Volume Reduction (%); Survival Rate (%) |
Experimental Protocols
The following are detailed experimental protocols derived from the methodologies reported in the cited literature for establishing mouse tumor models and administering this compound.
Protocol 1: Intraperitoneal (i.p.) Administration of this compound in a P388 Leukemia Ascites Model
Objective: To evaluate the antitumor efficacy of this compound administered intraperitoneally in mice bearing P388 leukemia.
Materials:
-
DBA/2 mice (female, 6-8 weeks old)
-
P388 leukemia cells
-
This compound
-
Sterile Phosphate-Buffered Saline (PBS) or appropriate vehicle
-
Syringes and needles (25-27 gauge)
-
Calipers for tumor measurement (if applicable)
Procedure:
-
Tumor Inoculation:
-
Harvest P388 leukemia cells from a donor mouse with ascites.
-
Perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
Resuspend the cells in sterile PBS to the desired concentration (e.g., 1 x 10^6 cells/0.1 mL).
-
Inoculate each mouse intraperitoneally with the P388 cell suspension.
-
-
This compound Preparation and Administration:
-
Dissolve this compound in a sterile vehicle to the desired stock concentration. Further dilutions should be made with sterile PBS immediately before injection.
-
On day 1 post-tumor inoculation, begin treatment.
-
Administer the prepared this compound solution intraperitoneally to the treatment group of mice. A control group should receive the vehicle only.
-
The exact dosage and treatment schedule (e.g., daily for 9 days) need to be optimized based on preliminary dose-finding studies to determine the maximum tolerated dose (MTD).
-
-
Efficacy Evaluation:
-
Monitor the mice daily for signs of toxicity (e.g., weight loss, ruffled fur, lethargy).
-
Record the survival of each mouse.
-
Calculate the mean survival time and the percentage increase in lifespan (ILS) for the treated group compared to the control group.
-
Protocol 2: Intravenous (i.v.) Administration of this compound in an L1210 Leukemia Model
Objective: To assess the antitumor efficacy of intravenously administered this compound in a systemic L1210 leukemia model.
Materials:
-
BDF1 mice (female, 6-8 weeks old)
-
L1210 leukemia cells
-
This compound
-
Sterile PBS or appropriate vehicle
-
Syringes and needles (28-30 gauge)
-
Restraining device for tail vein injection
Procedure:
-
Tumor Inoculation:
-
Culture and harvest L1210 leukemia cells.
-
Perform a cell count and viability assessment.
-
Resuspend the cells in sterile PBS to the desired concentration (e.g., 1 x 10^5 cells/0.1 mL).
-
Inoculate each mouse intravenously via the lateral tail vein with the L1210 cell suspension.
-
-
This compound Preparation and Administration:
-
Prepare the this compound solution as described in Protocol 1.
-
Begin treatment on day 1 post-tumor inoculation.
-
Administer the this compound solution intravenously to the treatment group. The control group should receive the vehicle only.
-
Determine the optimal dosage and treatment schedule through preliminary studies.
-
-
Efficacy Evaluation:
-
Monitor the mice daily for clinical signs and mortality.
-
Record survival data to calculate the mean survival time and ILS.
-
Visualizations: Experimental Workflow and Proposed Mechanism of Action
Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound.
Proposed Signaling Pathway of Safracin Family Antibiotics
While the specific signaling pathways affected by this compound in cancer cells are not well-documented, its structural similarity to other saframycin antibiotics suggests a potential mechanism involving DNA interaction and induction of apoptosis. Saframycins are known to bind to DNA, which can lead to the inhibition of DNA and RNA synthesis and ultimately trigger programmed cell death.
Caption: Putative mechanism of this compound-induced cell death.
Conclusion
This compound demonstrates promising antitumor activity in murine models of leukemia and melanoma. The key takeaway for researchers is the critical importance of matching the administration route to the tumor location. While the available literature provides a foundational understanding of its in vivo effects, further studies are required to establish detailed quantitative efficacy data and to elucidate the precise molecular mechanisms and signaling pathways involved in its anticancer action. The protocols and conceptual frameworks presented here serve as a guide for future research into this potential therapeutic agent.
References
- 1. Activity of safracins A and B, heterocyclic quinone antibiotics, on experimental tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Cloning the Safracin Biosynthetic Gene Cluster: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the cloning and heterologous expression of the safracin biosynthetic gene cluster (BGC). Safracins are a family of potent antibacterial and antitumor compounds originally isolated from Pseudomonas fluorescens. The ability to clone and express the safracin BGC in a heterologous host is a critical step for improving production titers, generating novel analogs through combinatorial biosynthesis, and enabling the semi-synthesis of other valuable compounds like the anticancer drug Ecteinascidin 743 (ET-743).
The safracin BGC from Pseudomonas fluorescens A2-2 is approximately 17.5 kb in size and contains 10 open reading frames (ORFs) organized into two divergent operons.[1] These genes encode the necessary machinery for safracin biosynthesis, including non-ribosomal peptide synthetases (NRPS), enzymes for precursor synthesis, tailoring enzymes, and a resistance protein.[1]
Section 1: Overview of the Cloning Strategy
The overall strategy for cloning the safracin BGC involves the construction of a genomic DNA library from the producing organism, Pseudomonas fluorescens A2-2, followed by screening of the library to identify clones containing the desired gene cluster. Once identified, the positive clone is then transferred to a suitable heterologous host for expression and production of safracin.
References
Troubleshooting & Optimization
Safracin B Production: A Technical Support Guide to Fermentation Medium Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving Safracin B yield through fermentation medium optimization.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during this compound fermentation experiments.
Q1: My this compound yield is consistently low. What are the most critical medium components I should investigate first?
A1: Low yield is a common issue often linked to suboptimal medium composition. The most critical components to investigate are the carbon and nitrogen sources. An improper C/N ratio or the use of less effective nutrients can significantly hinder this compound production by Pseudomonas fluorescens.
-
Carbon Source: The choice and concentration of the carbon source are paramount. While several carbohydrates can be utilized by P. fluorescens, they have different impacts on this compound yield. Mannitol has been identified as a particularly effective carbon source.[1]
-
Nitrogen Source: The type of nitrogen source also plays a crucial role. A combination of organic and inorganic nitrogen is often beneficial. Complex organic nitrogen sources like soybean flour and peanut meal have been shown to enhance production.[1]
Q2: I am observing vigorous cell growth, but the this compound titer is poor. What could be the cause?
A2: This phenomenon, known as the "growth-product decoupling," often occurs when the fermentation medium is too rich, promoting rapid biomass accumulation at the expense of secondary metabolite production. The key is to find a balance where the medium supports adequate growth without repressing the biosynthetic pathways for this compound. A medium with overly high viscosity can also contribute to this issue. The goal is a medium that does not cause the bacteria to grow too vigorously, allowing for a higher yield of this compound.[1]
Q3: How do I select the optimal carbon source for my fermentation?
A3: Systematic evaluation is key. Mannitol has been shown to be the most effective single carbon source for this compound production.[1] However, a combination of carbon sources, such as glucose and mannitol, is considered optimal.[1] It is recommended to perform a screening experiment comparing several carbon sources.
Q4: What is the impact of different nitrogen sources on this compound yield?
A4: Both organic and inorganic nitrogen sources are important. A Chinese patent suggests that a combination of soybean flour and peanut meal is a preferred organic nitrogen source.[1] The total amount of organic nitrogen should be optimized, with a suggested range of 1.0% to 6.0%.[1]
Q5: My fermentation broth is becoming highly viscous. Is this a problem, and how can I mitigate it?
A5: High viscosity can be detrimental as it can limit oxygen transfer and nutrient diffusion, thereby stressing the cells and potentially reducing this compound yield. The choice of carbon and nitrogen sources can influence broth rheology. If you are using high concentrations of starches or certain meals, you might encounter this issue. Consider testing alternative nitrogen sources or optimizing the concentrations of the current ones to achieve a suitable medium viscosity.[1]
Q6: Can adding precursors to the medium improve this compound yield?
A6: Yes, this is a valid strategy. This compound is a non-ribosomal peptide, and its biosynthesis requires specific amino acid precursors.[2] The core structure of this compound is derived from a modified tyrosine amino acid, 3-hydroxy-5-methyl-O-methyltyrosine.[2] Supplementing the medium with tyrosine or related precursors could potentially enhance the yield, although the cost-effectiveness of this approach needs to be evaluated.
Q7: I've heard about using resins in fermentation. Can this help with this compound production?
A7: In-situ product removal using adsorbent resins is a highly effective strategy to improve the yield of many secondary metabolites. While not specifically documented for this compound in the searched literature, this technique is widely used for other antibiotics to alleviate product feedback inhibition. Adsorbent resins like Amberlite™ XAD™ or Diaion™ could be added to the culture broth to bind this compound as it is produced, thereby potentially increasing the overall yield.
Quantitative Data Summary
The following tables summarize the impact of different medium components on this compound production, based on data from patent literature. The "Relative Potency" is a comparative measure of yield reported in the source.
Table 1: Effect of Carbon Source on this compound Production
| Carbon Source (5%) | Relative Potency (%) |
| Mannitol | ~100 (Best) |
| Glucose | Lower than Mannitol |
| Sucrose | Lower than Mannitol |
| Soluble Starch | Lower than Mannitol |
| Maltose | Lower than Mannitol |
Data adapted from patent CN103074395B, which indicates mannitol as the most effective single carbon source.[1]
Table 2: Optimized Fermentation Medium Compositions and Relative Potency
| Component | Medium 1 | Medium 2 | Medium 3 |
| Glucose | 2.0% | 1.0% | 1.0% |
| Mannitol | 4.0% | 5.0% | 5.0% |
| Soybean Flour | - | 1.0% | 1.0% |
| Peanut Meal | - | - | 1.0% |
| Dry Yeast | 2.0% | - | - |
| Ammonium Sulfate | 1.0% | 1.0% | 1.0% |
| Potassium Chloride | 0.4% | 0.4% | 0.4% |
| K₂HPO₄ | 0.02% | 0.02% | 0.02% |
| Calcium Carbonate | 0.8% | 0.8% | 0.8% |
| Corn Oil | - | - | 0.5% |
| Relative Potency | Baseline | 280% | 300% |
Data adapted from patent CN103074395B. Medium 1 represents a baseline formulation from a prior disclosure, while Media 2 and 3 are optimized versions showing significant improvements in yield.[1]
Experimental Protocols
Protocol 1: Screening of Carbon Sources for this compound Production
-
Prepare Base Medium: Prepare a basal fermentation medium containing your standard nitrogen source (e.g., 1.0% soybean flour, 1.0% peanut meal, 1.0% ammonium sulfate), inorganic salts (0.4% KCl, 0.02% K₂HPO₄, 0.8% CaCO₃), and set the initial pH to 7.0.
-
Aliquot and Add Carbon Sources: Aliquot the base medium into several fermentation flasks. To each flask, add a different carbon source (e.g., mannitol, glucose, sucrose, soluble starch, maltose) to a final concentration of 5% (w/v). Include a control flask with your current carbon source.
-
Inoculation: Inoculate each flask with a standardized inoculum of P. fluorescens.
-
Fermentation: Incubate the flasks under your standard fermentation conditions (e.g., 24-26°C, 180 rpm) for a set period (e.g., 4 days).
-
Sampling and Analysis: At the end of the fermentation, harvest the broth and extract this compound. Analyze the yield using a suitable method like HPLC.
-
Comparison: Compare the this compound titers from each carbon source to identify the most effective one.
Protocol 2: Preparation of Optimized this compound Fermentation Medium (Based on "Medium 3")
-
Weigh Components: For 1 liter of medium, weigh out the following components:
-
Glucose: 10 g
-
Mannitol: 50 g
-
Soybean Flour: 10 g
-
Peanut Meal: 10 g
-
Ammonium Sulfate: 10 g
-
Potassium Chloride: 4 g
-
Potassium Dihydrogen Phosphate (K₂HPO₄): 0.2 g
-
Calcium Carbonate: 8 g
-
-
Dissolve Components: In a suitable vessel, add the components to approximately 800 mL of distilled water. Stir until all soluble components are dissolved. The meals will form a suspension.
-
Add Oil: Add 5 mL of corn oil to the mixture.
-
Adjust pH: Adjust the pH of the medium to 7.0 using NaOH or HCl as required.
-
Final Volume: Bring the final volume to 1 liter with distilled water.
-
Sterilization: Sterilize the medium by autoclaving at 121°C for 20 minutes. Be cautious as the presence of calcium carbonate can cause bumping.
Visualizations
The following diagrams illustrate key workflows and pathways related to this compound production.
References
challenges in Safracin B stability and storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the challenges in the stability and storage of Safracin B. The information is designed to help users address specific issues they may encounter during their experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity of this compound. Below is a summary of recommended storage conditions based on available data.
| Condition | Solid Form | In Solution (e.g., in DMSO) |
| Temperature | -20°C for long-term storage. | -20°C for up to 3 months. Avoid repeated freeze-thaw cycles. |
| Light | Store protected from light (e.g., in an amber vial). | Store protected from light. |
| Atmosphere | Store in a tightly sealed container in a dry, well-ventilated place. | N/A |
2. What are the potential stability issues with this compound in aqueous solutions?
While specific degradation kinetics for this compound in aqueous solutions are not extensively published, based on the behavior of similar complex antibiotics, several factors can influence its stability:
-
pH: this compound is likely susceptible to pH-dependent degradation. Many antibiotics undergo hydrolysis under acidic or alkaline conditions. It is advisable to maintain solutions at a neutral or slightly acidic pH and to use buffered solutions for experiments.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound. It is recommended to prepare solutions fresh and keep them on ice during use. For storage, freezing at -20°C is recommended.
-
Light: Exposure to UV light can lead to photodegradation. Always store this compound solutions in light-protected containers.
3. What is the proposed mechanism of antitumor action of this compound?
This compound belongs to the saframycin family of antibiotics, which are known to exert their antitumor effects by interacting with DNA. The proposed mechanism of action involves the inhibition of DNA synthesis. This is thought to occur through the covalent binding of the antibiotic to DNA, which can interfere with the function of enzymes involved in DNA replication and repair, such as DNA gyrase. This interaction can lead to cell cycle arrest and ultimately apoptosis in cancer cells.
Caption: Proposed mechanism of action for this compound.
Troubleshooting Guides
Issue 1: Inconsistent or poor results in cell-based assays.
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Degradation of this compound stock solution | 1. Prepare a fresh stock solution of this compound. 2. Compare the activity of the fresh stock with the old stock. | Always use freshly prepared solutions or solutions stored appropriately at -20°C for no longer than 3 months. Avoid multiple freeze-thaw cycles. |
| Incorrect solvent or pH | 1. Verify the solvent used to dissolve this compound is compatible with your assay. 2. Check the pH of your final assay medium. | Use a biocompatible solvent like DMSO at a final concentration that does not affect cell viability. Ensure the final pH of the medium is within the optimal range for your cells and for this compound stability (ideally neutral). |
| Adsorption to plasticware | 1. Use low-adhesion plasticware for preparing and storing this compound solutions. | If significant loss of activity is suspected due to adsorption, consider using glass or polypropylene labware. |
Issue 2: Appearance of unknown peaks in HPLC analysis.
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Degradation of this compound | 1. Review the storage and handling conditions of your sample. 2. Compare the chromatogram with a freshly prepared standard. | Protect samples from light and heat. Analyze samples as quickly as possible after preparation. If degradation is suspected, a forced degradation study can help identify potential degradation products. |
| Contamination | 1. Check the purity of your solvents and reagents. 2. Run a blank injection (mobile phase only). | Use high-purity solvents and reagents. Filter all solutions before injection. |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol is adapted from methods used for the analysis of Safracins and can be used to assess the stability of this compound.
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 10 mM ammonium acetate (pH 4.0) |
| Gradient | Start with a suitable ratio (e.g., 25:75 Acetonitrile:Ammonium Acetate) and run a gradient to increase the acetonitrile concentration. |
| Flow Rate | 1.0 mL/min |
| Detection | Diode Array Detector (DAD) at 268 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25°C |
2. Forced Degradation Study Workflow:
Technical Support Center: Troubleshooting Low Yield in Safracin B Fermentation
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during Safracin B fermentation. The information is presented in a question-and-answer format to provide direct and actionable guidance for specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
A1: this compound is a heterocyclic quinone antibiotic with antitumor activity.[1] It is a non-ribosomal peptide produced by the bacterium Pseudomonas fluorescens.[2][3]
Q2: What are the key precursors for this compound biosynthesis?
A2: The biosynthesis of this compound involves the incorporation of amino acid building blocks. Cross-feeding experiments have confirmed that 3-hydroxy-5-methyl-O-methyltyrosine, a derivative of tyrosine, is a key precursor.[2] Glycine is also a precursor in the biosynthesis of the related saframycin family of antibiotics.[4]
Q3: What are the primary factors that influence this compound yield?
A3: The final yield of this compound is a complex interplay of genetic, physiological, and process parameters. Key influencing factors include the composition of the fermentation medium (carbon and nitrogen sources), the supply of essential precursors, and the precise control of fermentation parameters such as pH, temperature, and dissolved oxygen.
Q4: How is this compound typically quantified from a fermentation broth?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying this compound.[5] This technique allows for the separation and quantification of this compound from other components in the fermentation broth.
Troubleshooting Guide for Low this compound Yield
This guide addresses specific problems that can lead to diminished this compound production.
Problem 1: Consistently Low or No this compound Production
Q: My Pseudomonas fluorescens fermentation is growing well (good cell density), but the this compound yield is consistently very low or absent. What are the potential causes and how can I troubleshoot this?
A: This issue often points to fundamental problems with the culture medium, the producing strain, or the basic fermentation conditions.
Potential Causes and Troubleshooting Steps:
-
Inadequate Precursor Supply: this compound is a non-ribosomal peptide, and its synthesis is directly dependent on the availability of specific amino acid precursors, notably tyrosine and glycine derivatives.[2][4]
-
Troubleshooting:
-
Supplement the medium: Experiment with the addition of L-tyrosine and glycine to the fermentation medium. A common strategy is to add these precursors at the beginning of the fermentation or as a fed-batch strategy during the production phase.
-
Optimize precursor concentration: Test a range of concentrations for supplemented precursors. High concentrations of some amino acids can be inhibitory, so it is crucial to find the optimal level.
-
-
-
Suboptimal Medium Composition: The balance of carbon and nitrogen sources is critical for directing the metabolic flux towards secondary metabolite production.
-
Troubleshooting:
-
Evaluate Carbon Source: Mannitol has been shown to be an effective carbon source for this compound production.[5] If you are using other carbon sources like glucose, consider replacing or co-using them with mannitol.
-
Optimize Nitrogen Source: A combination of organic and inorganic nitrogen sources is often beneficial. A patented medium for this compound production utilizes soybean flour, peanut meal, and ammonium sulfate.[5] Experiment with different nitrogen sources and their ratios.
-
-
-
Genetic Instability of the Producing Strain: High-producing strains can sometimes lose their productivity over successive generations of subculturing.
-
Troubleshooting:
-
Re-streak from frozen stock: Always start a new fermentation from a fresh culture grown from a frozen stock of the original high-yielding strain.
-
Strain re-verification: If productivity continues to be low, consider re-verifying the identity and purity of your Pseudomonas fluorescens strain.
-
-
Problem 2: Inconsistent this compound Yields Between Batches
Q: I am observing significant batch-to-batch variability in my this compound yield, even though I am trying to follow the same protocol. What could be the reasons for this inconsistency?
A: Inconsistent yields are often due to subtle, uncontrolled variations in fermentation parameters.
Potential Causes and Troubleshooting Steps:
-
Poorly Controlled Dissolved Oxygen (DO): Dissolved oxygen is a critical parameter for the growth of the aerobic bacterium Pseudomonas fluorescens and for the biosynthesis of secondary metabolites.[6] Insufficient or fluctuating DO levels can significantly impact yield.
-
Troubleshooting:
-
Monitor DO continuously: Use a calibrated DO probe to monitor the dissolved oxygen levels throughout the fermentation.
-
Maintain DO above a critical level: For many Pseudomonas fermentations, maintaining a DO level above 30% saturation is recommended to avoid oxygen limitation.[6] This can be achieved by adjusting the agitation speed and aeration rate. A cascade control strategy, where agitation speed is automatically increased to maintain a DO setpoint, is often effective.
-
-
-
Uncontrolled pH Fluctuations: The pH of the fermentation broth can change due to the consumption of substrates and the production of metabolic byproducts. Deviations from the optimal pH range can inhibit enzyme activity and reduce product formation.[7]
-
Troubleshooting:
-
Implement pH control: Use an automated pH control system to maintain the pH within the optimal range. For Pseudomonas fluorescens, a pH between 6.0 and 8.0 is generally supportive, with an initial pH of 7.0 often being optimal.[5][7] Use sterile acidic and basic solutions (e.g., HCl and NaOH) for pH adjustment.
-
Use buffered media: Incorporating buffers into the fermentation medium can help to mitigate drastic pH shifts.
-
-
-
Inconsistent Inoculum Quality: The age, density, and metabolic state of the inoculum can significantly affect the subsequent fermentation performance.
-
Troubleshooting:
-
Standardize inoculum preparation: Develop and strictly adhere to a standardized protocol for preparing the seed culture, including the growth medium, incubation time, and temperature.
-
Use a consistent inoculum size: Typically, an inoculum size of 2-10% (v/v) is used. Ensure this is consistent for every batch.
-
-
Problem 3: Good Initial Production, but Yield Stagnates or Declines Prematurely
Q: My fermentation starts well, with this compound production detected, but the yield plateaus early or even decreases towards the end of the fermentation. What could be happening?
A: This pattern can suggest nutrient limitation, product degradation, or the accumulation of inhibitory byproducts.
Potential Causes and Troubleshooting Steps:
-
Nutrient Limitation: The initial nutrients in the batch medium may be depleted before the end of the fermentation, leading to a cessation of production.
-
Troubleshooting:
-
Implement a fed-batch strategy: Develop a feeding strategy to supply key nutrients, such as the primary carbon source (e.g., mannitol) and precursor amino acids, during the production phase. This can help to sustain this compound synthesis over a longer period.
-
Analyze nutrient consumption: Monitor the concentration of key nutrients (e.g., glucose, ammonia) throughout the fermentation to identify which components are being depleted.
-
-
-
Product Degradation: this compound may be unstable under certain conditions within the fermentation broth, such as extreme pH values or exposure to light.
-
Troubleshooting:
-
Investigate product stability: Conduct stability studies of purified this compound under different pH and temperature conditions to understand its degradation kinetics.[8][9]
-
Optimize harvesting time: Harvest the fermentation broth at the point of maximum this compound accumulation, before significant degradation can occur.
-
-
-
Accumulation of Inhibitory Byproducts: The metabolism of Pseudomonas fluorescens can produce byproducts that, at high concentrations, can inhibit cell growth and/or this compound synthesis.
-
Troubleshooting:
-
Analyze for inhibitory compounds: Use analytical techniques like HPLC or GC-MS to identify and quantify potential inhibitory byproducts in the fermentation broth.
-
Modify fermentation strategy: If inhibitory byproducts are identified, consider modifying the fermentation strategy (e.g., by changing the feeding regime or using a different medium composition) to reduce their formation.
-
-
Problem 4: Suspected Microbial Contamination
Q: I suspect my fermentation is contaminated with other microorganisms. How can this affect my this compound yield and how can I confirm and address it?
A: Microbial contamination can have a devastating impact on this compound production by competing for nutrients, altering the fermentation environment, or producing compounds that inhibit the growth of Pseudomonas fluorescens or the synthesis of this compound. Pseudomonas species themselves can be common contaminants in some environments.[5]
Potential Causes and Troubleshooting Steps:
-
Competition for Nutrients: Contaminating microorganisms will consume the same nutrients intended for Pseudomonas fluorescens, thereby reducing the resources available for growth and this compound production.
-
Alteration of Fermentation Conditions: Contaminants can produce acidic or alkaline byproducts, rapidly changing the pH of the medium to a range that is suboptimal for this compound synthesis.
-
Production of Inhibitory Substances: Some contaminants may produce substances that directly inhibit the growth of Pseudomonas fluorescens.
-
Troubleshooting:
-
Microscopic Examination: Regularly take samples from your fermenter and examine them under a microscope. Look for cell morphologies that are different from the characteristic rod shape of Pseudomonas fluorescens.
-
Plating on Selective and Differential Media: Plate samples of your fermentation broth on various agar plates. Use a general-purpose medium to check for any growth and selective media to identify specific types of contaminants (e.g., MacConkey agar for coliforms, Sabouraud dextrose agar for fungi).
-
Review Sterilization Procedures: Thoroughly review and validate your sterilization protocols for the fermenter, medium, and all associated equipment. Ensure that your aseptic techniques during inoculation and sampling are robust.
-
Implement a Strict Sanitation Program: Maintain a clean and sanitized fermentation suite to minimize the risk of environmental contamination.
-
Data Presentation
Table 1: Comparison of Fermentation Parameters for this compound Production
| Parameter | Suboptimal Condition | Optimal Condition | Rationale and Reference |
| Carbon Source | Glucose as sole carbon source | Mannitol (4-5%) | Mannitol has been shown to be a superior carbon source for this compound production.[5] |
| Nitrogen Source | Single inorganic source | Combination of organic (e.g., soybean flour, peanut meal) and inorganic (e.g., ammonium sulfate) sources | A complex nitrogen source provides essential amino acids and growth factors, supporting robust growth and secondary metabolism.[5] |
| Initial pH | < 6.0 or > 8.0 | 7.0 | Pseudomonas fluorescens grows well in a neutral pH range. The fermentation process can cause pH shifts, so starting at a neutral pH is advisable.[5][7] |
| Temperature | > 30°C or < 20°C | 24-26°C | This temperature range has been reported for optimal this compound production.[5] |
| Dissolved Oxygen | < 30% saturation | Maintained > 30% saturation | As an aerobic bacterium, Pseudomonas fluorescens requires sufficient oxygen for growth and secondary metabolite production. Oxygen limitation can be a major bottleneck.[6] |
Experimental Protocols
Protocol 1: HPLC Quantification of this compound
This protocol provides a general method for the quantification of this compound from fermentation broth using HPLC-UV.
-
Sample Preparation:
-
Withdraw a sample of the fermentation broth.
-
Centrifuge the sample to pellet the cells.
-
Adjust the pH of the supernatant to 9.0.
-
Perform a liquid-liquid extraction with an equal volume of ethyl acetate.[10]
-
Vortex vigorously for 1-2 minutes and allow the phases to separate.
-
Collect the organic (ethyl acetate) phase.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a rotary evaporator.
-
Reconstitute the dried extract in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer is typically used. A reported method uses a mobile phase of acetonitrile and 1% diethanolamine in water (60:40 v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV detector at a wavelength of 200 nm.[5]
-
Column Temperature: 30°C.[5]
-
Injection Volume: 20 µL.[5]
-
-
Quantification:
-
Prepare a standard curve using a this compound reference standard of known concentration.
-
Integrate the peak area of this compound in the samples and calculate the concentration based on the standard curve.
-
Protocol 2: Inoculum Preparation for this compound Fermentation
A standardized inoculum is crucial for reproducible fermentations.
-
Strain Revival:
-
From a frozen glycerol stock, streak Pseudomonas fluorescens onto a suitable agar medium (e.g., nutrient agar or a seed medium agar).
-
Incubate at 28°C for 24-48 hours until single colonies are visible.
-
-
Seed Culture:
-
Inoculate a single, well-isolated colony into a flask containing a seed culture medium. A typical seed medium might contain glucose, peptone, yeast extract, and mineral salts.[5]
-
Incubate the seed culture at 28°C with shaking (e.g., 220 rpm) for 24 hours.
-
-
Inoculation:
-
Aseptically transfer the required volume of the seed culture to the production fermenter. An inoculum size of 2-5% (v/v) is a good starting point.
-
Visualizations
Caption: Simplified biosynthetic pathway of this compound.
Caption: Troubleshooting workflow for low this compound yield.
Caption: Logical relationships of factors causing low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular characterization of the safracin biosynthetic pathway from Pseudomonas fluorescens A2-2: designing new cytotoxic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbiosci Designs Pseudomonas Fluorescens Fermentation to Support Clinical Research for Several Disease Disorders - IssueWire [issuewire.com]
- 4. Chemical Composition Analysis Using HPLC-UV/GC-MS and Inhibitory Activity of Different Nigella sativa Fractions on Pancreatic α-Amylase and Intestinal Glucose Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in engineering nonribosomal peptide assembly lines - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00099H [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability studies with amphotericin B and amphotericin B methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of Safracin Biosynthesis and Transport in Pseudomonas poae PMA22 - PMC [pmc.ncbi.nlm.nih.gov]
impact of carbon and nitrogen sources on Safracin B production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Safracin B production.
Troubleshooting Guides
This section addresses common issues encountered during this compound fermentation experiments.
| Problem | Potential Cause | Suggested Solution |
| Low or No this compound Yield | Suboptimal carbon or nitrogen sources. | Refer to the Media Composition FAQs and the Data Presentation tables to ensure you are using optimal nutrient sources and concentrations. A combination of glucose and mannitol for carbon, and soybean and peanut meal for nitrogen has been shown to be effective.[1] |
| Inappropriate C:N ratio. | The balance between carbon and nitrogen is crucial for secondary metabolite production. A high concentration of a readily metabolized carbon source can sometimes suppress antibiotic production. Experiment with varying the ratios of your carbon and nitrogen sources. | |
| Incorrect fermentation parameters. | Optimize other fermentation conditions such as pH, temperature, and aeration. For Pseudomonas species, a neutral to slightly alkaline pH and temperatures around 28-30°C are generally favorable. | |
| Issues with the producing strain. | Ensure the viability and genetic stability of your Pseudomonas strain. Sub-culturing the strain multiple times can sometimes lead to a decrease in secondary metabolite production. It is advisable to use a fresh culture from a frozen stock. | |
| Inconsistent this compound Production Between Batches | Variability in complex media components. | Complex nitrogen sources like peptones and meal powders can have batch-to-batch variability. If possible, test different lots of these components or consider using a more defined medium. |
| Inconsistent inoculum preparation. | Standardize your inoculum preparation, including the age of the culture and the cell density. Inoculate with a consistent volume and cell number to ensure reproducible results. | |
| Foaming in the fermenter. | Excessive foaming can lead to poor aeration and cell lysis. The addition of natural oils, such as corn oil, can help control foaming and may also promote substrate transformation.[1] | |
| Vigorous Cell Growth but Low this compound Titer | Catabolite repression. | High concentrations of easily metabolizable sugars like glucose can promote rapid cell growth (biomass accumulation) but repress the production of secondary metabolites like this compound.[1][2] Consider a fed-batch strategy where the carbon source is added incrementally. |
| Nitrogen source limitations. | While sufficient nitrogen is required for cell growth, certain types of nitrogen sources or high concentrations can inhibit antibiotic production.[2] Experiment with different nitrogen sources and concentrations as detailed in the FAQs and data tables. |
Frequently Asked Questions (FAQs)
1. What are the recommended carbon sources for this compound production?
A combination of glucose and mannitol has been shown to be highly effective for this compound production. While other carbon sources like sucrose, dextrin, cornstarch, and soluble starch can be used, the synergistic effect of glucose and mannitol appears to be optimal.[1]
2. What are the optimal concentrations for the recommended carbon sources?
The total carbon source concentration should be between 1.0% and 7.0%. For a glucose and mannitol mixture, the preferred concentration of glucose is 1-2% and mannitol is 4-6%, with an optimal concentration of 5.0%.[1]
3. What are the recommended nitrogen sources for this compound production?
A variety of organic nitrogen sources can be utilized, including soybean peptone, fish meal peptone, soybean meal, soybean cake meal, cottonseed protein meal, peanut meal, and wheat germ meal. A combination of soybean powder and peanut meal is highly recommended.[1]
4. What is the optimal concentration for the recommended nitrogen sources?
The total organic nitrogen source concentration should be between 1.0% and 6.0%, with an optimal concentration of 2.0%.[1]
5. Are there any specific media formulations that have been successfully used for this compound production?
Yes, two media that have been used are MS broth and M63P medium. The compositions are detailed in the Experimental Protocols section.
6. Can the addition of other components enhance this compound production?
Yes, the addition of a small amount of natural oil, such as corn oil at a concentration of 0.5%, can promote the growth of the producing bacteria and enhance the transformation of substrates in the fermentation broth.[1] The inclusion of inorganic salts like potassium and magnesium salts, as well as trace elements like vitamins and amino acids, is also beneficial.[1]
Data Presentation
The following tables summarize the optimal concentrations of combined carbon and nitrogen sources for enhanced this compound production as described in the literature.
Table 1: Optimal Carbon Source Concentrations
| Carbon Source | Concentration Range | Optimal Concentration |
| Glucose & Mannitol (mixture) | 1.0% - 7.0% (total) | - |
| - Glucose | 1.0% - 2.0% | - |
| - Mannitol | 4.0% - 6.0% | 5.0% |
Data sourced from patent CN103074395B.[1]
Table 2: Optimal Organic Nitrogen Source Concentrations
| Organic Nitrogen Source | Concentration Range | Optimal Concentration |
| Soybean Powder & Peanut Meal (or mixture) | 1.0% - 6.0% | 2.0% |
Data sourced from patent CN103074395B.[1]
Experimental Protocols
Protocol 1: Optimized Fermentation Medium for this compound Production
This protocol is based on the optimized medium described in patent CN103074395B.
-
Medium Preparation (per liter):
-
Glucose: 10 - 20 g
-
Mannitol: 40 - 60 g (optimally 50 g)
-
Soybean Powder and/or Peanut Meal: 10 - 60 g (optimally 20 g)
-
Inorganic salts (e.g., K2HPO4, MgSO4): concentrations to be optimized based on the specific strain requirements.
-
Corn Oil: 5 mL (optional, for foam control and enhanced production)
-
Distilled water: to 1 L
-
-
Sterilization: Autoclave the medium at 121°C for 20-30 minutes.
-
Inoculation: Inoculate with a fresh culture of the this compound-producing Pseudomonas strain.
-
Fermentation: Incubate at 28-30°C with agitation for 3-5 days.
-
Monitoring: Monitor pH, cell growth (OD600), and this compound production periodically.
Protocol 2: MS Broth for Safracin Production
This protocol is based on the MS broth formulation used in research studies.[3]
-
Medium Preparation (per liter):
-
Mannitol: 40 g
-
(NH4)2SO4: 14 g
-
K2HPO4: 0.3 g
-
FeCl3·6H2O: 0.1 g
-
Yeast Extract: from 35 g whole yeast
-
Distilled water: to 1 L
-
-
Yeast Extract Preparation:
-
Mix 7 g of whole yeast in 40 mL of distilled water.
-
Sonicate (e.g., 3 cycles of 5 minutes at maximum intensity).
-
Centrifuge to remove the solid fraction.
-
Use the liquid fraction in the medium.
-
-
Sterilization, Inoculation, and Fermentation: Follow steps 2-5 from Protocol 1.
Protocol 3: M63P Medium for Safracin Production
This protocol is based on the M63P medium formulation.[3]
-
Medium Preparation (per liter):
-
KH2PO4: 136 g
-
(NH4)2SO4: 20 g
-
MgSO4: 0.25 g
-
FeSO4·7H2O: 0.005 g
-
Casamino acids: 0.2 g
-
Mannitol: 40 g
-
Trace elements solution: 1 mL
-
Distilled water: to 1 L
-
-
Trace Elements Solution (per liter):
-
FeSO4·7H2O: 2.78 mg
-
MnCl2·4H2O: 1.98 mg
-
CoSO4·7H2O: 2.81 mg
-
CaCl2·2H2O: 1.47 mg
-
CuCl2·2H2O: 0.17 mg
-
ZnSO4·7H2O: 0.29 mg
-
-
Sterilization, Inoculation, and Fermentation: Follow steps 2-5 from Protocol 1.
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
References
Technical Support Center: Enhancing Safracin B Production in Pseudomonas
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for enhancing Safracin B production through genetic engineering of Pseudomonas species like P. fluorescens and P. poae.
Frequently Asked Questions (FAQs)
Q1: What is the basic organization of the this compound biosynthetic gene cluster (BGC)?
A1: The this compound biosynthetic gene cluster (sac) spans approximately 17.5 kb and is composed of at least 11 open reading frames (ORFs).[1] These genes are organized into two divergent operons, sacABCDEFGHK and sacIJ.[2] The cluster encodes for three non-ribosomal peptide synthetases (NRPS) enzymes (sacA, sacB, sacC), precursor biosynthetic enzymes, tailoring enzymes, and resistance proteins responsible for the assembly of the this compound molecule.[1]
Q2: What are the key regulatory genes controlling this compound production?
A2: this compound biosynthesis is controlled by a dual regulatory system, MexT-MexS. MexT, a LysR-family transcriptional activator, positively regulates the expression of the sacIJ operon, which is involved in the later tailoring steps of the biosynthesis. Conversely, MexS acts as a repressor.[2] Inactivating MexS or overexpressing MexT can lead to an increase in the production of tailoring enzymes, promoting the conversion of intermediates into the final this compound product.[2]
Q3: What is the role of the MexEF-OprN efflux pump in this compound production?
A3: The MexEF-OprN efflux pump plays a crucial role in transporting this compound out of the bacterial cell.[2] Efficient export of the final product can alleviate feedback inhibition and potential toxicity to the host cell, thereby improving overall yield. Genetic engineering strategies that increase the expression of this pump have been shown to significantly boost this compound production.[2]
Q4: Can the this compound gene cluster be expressed in a heterologous host?
A4: Yes, the entire sac gene cluster has been successfully cloned and heterologously expressed in other Pseudomonas strains, such as P. fluorescens and P. aeruginosa, leading to the production of Safracin A and B.[3] This demonstrates the feasibility of using engineered host strains for this compound production.
Troubleshooting Guide
Q: My engineered Pseudomonas strain shows poor growth and low this compound yield after introducing the expression plasmid. What could be the issue?
A: This could be due to several factors:
-
Plasmid Instability: High-copy number plasmids or the expression of large, complex enzymes like NRPS can impose a significant metabolic burden on the host, leading to plasmid instability.[4] After several generations without selective pressure, a large portion of the bacterial population may have lost the plasmid.
-
Solution: Verify plasmid presence in your culture. Use a stable, low-to-medium copy number plasmid with a strong selection marker. Plasmids containing the replication (rep) and stability (sta) regions from the Pseudomonas aeruginosa pVS1 replicon have shown high stability.[4][5] Ensure consistent antibiotic selection during all cultivation stages.
-
-
Metabolic Burden: Overexpression of the large NRPS enzymes and the efflux pump can drain cellular resources, leading to reduced growth and productivity.
-
Solution: Use inducible promoters (e.g., Ptac, Para) to control the timing of gene expression. Delay induction until the culture has reached a sufficient cell density. This separates the growth phase from the production phase, reducing the metabolic load during initial growth.
-
Q: HPLC analysis of my culture extract shows an accumulation of biosynthetic intermediates but very little this compound. What is the likely cause?
A: This issue strongly suggests a bottleneck in the later stages of the biosynthetic pathway, specifically the tailoring steps.
-
Insufficient Tailoring Enzyme Expression: The sacIJ operon, which encodes a monooxygenase and a methyltransferase responsible for converting intermediates (like P19 and P22 analogs) to this compound, may be underexpressed.[2]
-
Solution: This is often linked to the MexT-MexS regulatory system. Consider engineering the strain to overexpress the transcriptional activator mexT or to knock out the repressor mexS.[2] This should increase the expression of sacI and sacJ, driving the reaction toward the final product.
-
Q: I am trying to overexpress the mexEF-oprN operon, but the resulting clones do not show a significant increase in this compound production. What should I check?
A: There are a few potential points of failure in this process:
-
Ineffective Overexpression Construct: The promoter used might not be strong enough in your specific Pseudomonas strain, or there could be issues with the plasmid vector itself.
-
Solution: Verify the integrity of your plasmid construct via restriction digest and sequencing. Use a well-characterized, strong constitutive or inducible promoter suitable for Pseudomonas. Confirm the increased transcription of mexEF-oprN using qRT-PCR.
-
-
Precursor Limitation: If the efflux of this compound is dramatically increased, the bottleneck may shift upstream to the supply of precursors for the NRPS machinery.
-
Solution: Analyze the metabolic state of your engineered strain. Consider co-engineering precursor pathways, such as the supply of the nonproteinogenic amino acid 3-hydroxy-5-methyl-O-methyltyrosine, to match the enhanced production capacity.[1]
-
Q: I am having trouble transforming my Pseudomonas fluorescens strain with the necessary plasmids. Any suggestions?
A: Pseudomonas species can be recalcitrant to transformation. Electroporation is a common and effective method.
-
Inefficient Electroporation: The efficiency can be highly dependent on the preparation of electrocompetent cells and the electroporation parameters.
-
Solution: Prepare electrocompetent cells from a fresh, actively growing culture (mid-exponential phase).[6] Wash the cells thoroughly with a cold, non-conductive solution like 15% glycerol to remove all salts.[7] Use a higher amount of plasmid DNA (e.g., 500 ng) for non-replicative or integrating plasmids.[7][8] Optimize electroporation voltage and pulse time for your specific strain and cuvette size. A voltage of 12.5 kV/cm is a good starting point.[6]
-
Quantitative Data Summary
The following table summarizes the reported improvements in this compound production following specific genetic modifications.
| Strain / Modification | Genetic Strategy | Production Titer / Improvement | Host Organism | Reference |
| Wild-Type (Baseline Example) | - | ~100 mg/L (Estimated from 400 mg/L yield) | P. poae PMA22 | Inferred from[3] |
| PMA22::Ptac-mexEF-oprN | Overexpression of mexEF-oprN efflux pump | 4-fold increase in Relative Production Units | P. poae PMA22 | [2] |
| PMA22NfxC1 | Inactivation of repressor mexS | Slight increase in production, lower intermediate accumulation | P. poae PMA22 | [2] |
| PMA22ΔmexT | Deletion of activator mexT | Slightly lower production, higher intermediate accumulation | P. poae PMA22 | [2] |
| P. fluorescens CECT 378 + pL30P | Heterologous expression of the entire sac BGC | 22% of production compared to native P. fluorescens A2-2 | P. fluorescens CECT 378 | [3] |
Note: Absolute titers can vary significantly based on fermentation conditions. The 400 mg/L value is derived from a patent and serves as a plausible reference point for a high-yield process.[3]
Key Experimental Protocols
Protocol 1: Gene Overexpression via Plasmid Transformation
This protocol describes the overexpression of the mexEF-oprN operon in Pseudomonas poae using an expression vector and electroporation.
-
Vector Construction:
-
Amplify the entire mexEF-oprN operon from the genomic DNA of P. poae PMA22 using high-fidelity PCR.
-
Clone the amplified fragment into a stable Pseudomonas expression vector (e.g., derived from pVSP41) under the control of a strong, inducible promoter like Ptac.
-
Incorporate a suitable antibiotic resistance marker (e.g., tetracycline or gentamicin resistance).
-
Verify the final plasmid construct by restriction analysis and Sanger sequencing.
-
-
Preparation of Electrocompetent Cells:
-
Inoculate 50 mL of LB medium with P. poae and grow at 30°C with shaking to an OD600 of 0.5-0.6 (mid-exponential phase).
-
Chill the culture on ice for 30 minutes. Centrifuge the cells at 4,000 x g for 15 min at 4°C.
-
Discard the supernatant and wash the cell pellet twice with 50 mL of sterile, ice-cold 15% glycerol.
-
Resuspend the final pellet in 1 mL of ice-cold 15% glycerol. Aliquot 100 µL into microcentrifuge tubes and flash-freeze for storage at -80°C or use immediately.[7][8]
-
-
Electroporation:
-
Thaw an aliquot of electrocompetent cells on ice. Add 10-50 ng of the expression plasmid to the cells.[7][8]
-
Transfer the cell/DNA mixture to a pre-chilled 2 mm electroporation cuvette.
-
Pulse the sample using an electroporator with settings appropriate for Pseudomonas (e.g., 2.5 kV, 200 Ω, 25 µF).
-
Immediately add 1 mL of SOC or LB medium to the cuvette and transfer the cell suspension to a culture tube.
-
Incubate at 30°C with shaking for 1.5-2 hours to allow for expression of the resistance marker.[9]
-
Plate serial dilutions onto LB agar containing the appropriate antibiotic for selection. Incubate at 30°C until colonies appear.
-
Protocol 2: Quantification of this compound by HPLC
This protocol provides a general method for the analysis of this compound from culture extracts.
-
Sample Preparation (Extraction):
-
Centrifuge 20 mL of the Pseudomonas culture (grown for 72 hours) at 3,800 rpm for 15 minutes.[2]
-
Transfer the supernatant to a new tube and adjust the pH to 9.0 using NaOH.[2]
-
Add an equal volume of ethyl acetate and mix vigorously for 1 minute.[2]
-
Centrifuge to separate the phases. Collect the upper organic (ethyl acetate) phase.
-
Evaporate the ethyl acetate to dryness under vacuum or nitrogen stream.
-
Resuspend the dried extract in a known volume (e.g., 1 mL) of the HPLC mobile phase for analysis.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10][11]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis or Diode Array Detector (DAD) at a wavelength suitable for Safracin's chromophore (a starting point would be to scan from 250-450 nm and select the absorption maximum).
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: Linear gradient from 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: Return to 10% B and equilibrate.
-
-
Quantification: Create a standard curve using purified this compound of known concentrations to calculate the concentration in the samples.
-
Visualizations
Caption: Experimental workflow for enhancing this compound production.
Caption: Simplified this compound biosynthetic and export pathway.
References
- 1. Molecular characterization of the safracin biosynthetic pathway from Pseudomonas fluorescens A2-2: designing new cytotoxic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Safracin Biosynthesis and Transport in Pseudomonas poae PMA22 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7723068B2 - Gene cluster involved in safracin biosynthesis and its uses for genetic engineering - Google Patents [patents.google.com]
- 4. Plasmid Stability in Pseudomonas fluorescens in the Rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-efficiency transposon mutagenesis by electroporation of a Pseudomonas fluorescens strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transformation_of_Pseudomonas_fluorescens_SBW25_by_Electroporation [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for the Electroporation of Electrocompetent Cells — NeoSynBio [neosynbio.com]
- 10. Development and Validation of HPLC Method for Determination of Crocetin, a constituent of Saffron, in Human Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsr.com [ijpsr.com]
Technical Support Center: Strategies for Enhancing Safracin B Production
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to significantly increase Safracin B production levels. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Is it possible to achieve a fourfold increase in this compound production?
A1: Yes, a fourfold increase in this compound production has been demonstrated through genetic engineering of the producing organism, Pseudomonas poae PMA22.[1][2] This was achieved by overexpressing the MexEF-OprN efflux pump.[1][2]
Q2: What is the primary mechanism behind the fourfold increase in this compound production?
A2: The primary mechanism is the enhanced secretion of this compound and its intermediates from the bacterial cell. The overexpression of the MexEF-OprN efflux pump facilitates this process, which is thought to alleviate feedback inhibition on the biosynthetic pathway caused by the intracellular accumulation of the final product or its precursors.[1]
Q3: What is this compound and what is its producing organism?
A3: this compound is an antibiotic with anti-tumor activity.[3][4] It is a tetrahydroisoquinoline alkaloid produced by the bacterium Pseudomonas fluorescens A2-2[3][4], which has been reclassified as Pseudomonas poae PMA22.[1]
Q4: What is the biosynthetic pathway for this compound?
A4: this compound is synthesized by a non-ribosomal peptide synthetase (NRPS) pathway.[3][4][5] The biosynthetic gene cluster (sac) is organized into two operons, sacABCDEFGHK and sacIJ, which encode the enzymes responsible for precursor synthesis, peptide assembly, and tailoring reactions.[1][5]
Genetic Engineering Strategy: Overexpression of MexEF-OprN
This section provides detailed information on the most effective reported strategy for achieving a fourfold increase in this compound production.
Troubleshooting Guide
Q: We are not observing a significant increase in this compound production after introducing the extra copy of the mexEF-oprN operon. What could be the issue?
A: Several factors could be contributing to this issue:
-
Inefficient expression of the cloned operon: Verify the integrity of your construct and ensure that the promoter driving the expression of mexEF-oprN is active in P. poae under your fermentation conditions. The use of an inducible promoter like tac might require optimization of the inducer concentration (e.g., IPTG).[1]
-
Suboptimal fermentation conditions: The increased production might only be apparent under specific fermentation conditions. Ensure that your media composition, pH, temperature, and aeration are optimized for this compound production.
-
Strain viability: Overexpression of an efflux pump can sometimes impose a metabolic burden on the cells. Check for any significant differences in growth rate or final cell density between your engineered strain and the wild-type.
-
Analytical method sensitivity: Ensure that your method for quantifying this compound (e.g., HPLC) is sensitive and accurate enough to detect the expected changes in production.
Q: We are having difficulty cloning the mexEF-oprN operon. Are there any specific considerations?
A: Working with large operons can be challenging. Consider the following:
-
High-fidelity polymerase: Use a high-fidelity DNA polymerase for PCR amplification to minimize the risk of introducing mutations.
-
Vector choice: A broad-host-range vector is necessary for expression in Pseudomonas.[6]
-
Transformation efficiency: Pseudomonas species can have lower transformation efficiencies than E. coli. Optimize your electroporation or conjugation protocol accordingly.
Quantitative Data
| Genetic Modification Strategy | Reported Increase in this compound Production | Producing Organism | Reference |
| Overexpression of the MexEF-OprN efflux pump | Fourfold | Pseudomonas poae PMA22 | [1][2] |
Experimental Protocol: Overexpression of mexEF-oprN in P. poae PMA22
This protocol is adapted from the successful strategy reported in the literature.[1]
-
Amplification of the mexEF-oprN operon:
-
Design primers to amplify the entire mexEF-oprN operon from the genomic DNA of P. poae PMA22.
-
Perform PCR using a high-fidelity DNA polymerase.
-
-
Cloning into an expression vector:
-
Ligate the amplified mexEF-oprN fragment into a suitable broad-host-range expression vector containing an inducible promoter (e.g., pSEVA vector with a tac promoter).
-
-
Transformation into E. coli:
-
Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α) for plasmid propagation and sequence verification.
-
-
Transformation into P. poae PMA22:
-
Transfer the confirmed expression vector from E. coli to P. poae PMA22 via a suitable method such as triparental mating or electroporation.
-
-
Cultivation and Induction:
-
Extraction and Quantification of this compound:
Experimental Workflow Diagram
Caption: Workflow for Genetic Engineering of P. poae to Increase this compound Production.
General Strategies for Production Improvement
While genetic engineering has shown a fourfold increase, optimizing fermentation conditions and precursor feeding are also crucial strategies for enhancing secondary metabolite production.
Fermentation Optimization
Q: How can we approach the optimization of fermentation conditions for this compound production?
A: A systematic approach involving the screening of media components and physical parameters is recommended. This can be done using a combination of one-factor-at-a-time (OFAT) and statistical methods like Plackett-Burman and Box-Behnken designs.[7][8][9]
Key parameters to optimize include:
-
Carbon source: Test various carbon sources to identify the most suitable one for this compound production.
-
Nitrogen source: Evaluate different organic and inorganic nitrogen sources.
-
Inorganic salts: Screen for the optimal concentration of essential minerals.
-
pH: Determine the optimal pH for both cell growth and this compound synthesis.
-
Temperature: Identify the ideal temperature for the fermentation process.
-
Aeration and agitation: Optimize dissolved oxygen levels and mixing to support high-density cell growth and production.
Logical Workflow for Fermentation Optimization
Caption: Logical Workflow for the Optimization of this compound Fermentation Conditions.
Precursor Feeding
Q: Can precursor feeding enhance this compound production?
A: Yes, precursor feeding is a common strategy to increase the yield of secondary metabolites.[10] The biosynthetic pathway of this compound originates from two modified L-tyrosine molecules.[4] Therefore, feeding the culture with L-tyrosine or its analogs could potentially boost production.
Q: What are the potential challenges of precursor feeding?
A:
-
Toxicity: High concentrations of the precursor may be toxic to the producing organism.[10]
-
Uptake: The precursor needs to be efficiently transported into the cell.
-
Timing and concentration: The optimal time of addition and the concentration of the precursor need to be determined experimentally.
-
Cost: The cost of the precursor can significantly impact the overall process economics.
It has been shown that feeding modified precursors, such as 3-hydroxy-5-methyl-O-ethyltyrosine, can lead to the production of novel "unnatural" safracin derivatives.[4]
References
- 1. Regulation of Safracin Biosynthesis and Transport in Pseudomonas poae PMA22 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Safracin Biosynthesis and Transport in Pseudomonas poae PMA22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular characterization of the safracin biosynthetic pathway from Pseudomonas fluorescens A2-2: designing new cytotoxic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A genetically engineered Pseudomonas fluorescens strain possesses the dual activity against phytopathogenic fungi and insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of fermentation conditions for surfactin production by B. subtilis YPS-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of fermentation conditions for surfactin production by B. subtilis YPS-32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
dealing with impurities during Safracin B purification
Welcome to the technical support center for Safracin B purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during this compound purification?
A1: The most common impurities are typically process-related, originating from the Pseudomonas fluorescens fermentation broth. These include:
-
Safracin A: A closely related analogue that can be difficult to separate.
-
Biosynthetic Precursors: Intermediates in the this compound biosynthetic pathway, such as P19A, P19B, P22A, and P22B.[1]
-
Degradation Products: this compound can degrade under certain conditions (e.g., harsh pH, high temperature, light exposure), leading to the formation of various degradation products.
-
Fermentation Media Components: Residual sugars, proteins, and salts from the fermentation broth.
Q2: Why is it critical to remove the biosynthetic precursors of this compound?
A2: It is crucial to remove these precursors because this compound has been shown to be more cytotoxic than its biosynthetic intermediates.[1] Therefore, their presence can affect the accuracy of bioassays and the overall efficacy and safety of the final compound.
Q3: What are the initial steps for extracting this compound from the fermentation broth?
A3: The initial recovery of this compound from the fermentation broth typically involves solvent extraction with ethyl acetate, followed by preliminary purification using silica gel chromatography.[2]
Q4: Which analytical technique is most suitable for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection (around 268 nm) is a highly suitable and widely used method for analyzing the purity of this compound and quantifying related impurities.[3] For more detailed analysis and impurity identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Q5: What are the general principles for developing a preparative HPLC method for this compound purification?
A5: Developing a preparative HPLC method involves scaling up from an analytical method. Key considerations include:
-
Column Selection: A larger diameter column with a suitable particle size is needed to handle larger sample loads. C18 columns are commonly used for reverse-phase separation of compounds like this compound.
-
Mobile Phase Optimization: The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol with a modifier like formic acid or acetic acid, should be optimized for the best separation of this compound from its impurities.
-
Loading and Fraction Collection: The amount of crude sample loaded onto the column and the strategy for collecting fractions containing the pure compound are critical for achieving high purity and yield.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during this compound purification.
| Problem | Possible Cause | Suggested Solution |
| Low Yield of this compound after Extraction | Incomplete extraction from the fermentation broth. | Ensure the pH of the fermentation broth is adjusted to an optimal level (e.g., slightly basic) before extraction with ethyl acetate to maximize the partitioning of this compound into the organic phase. Perform multiple extractions to ensure complete recovery. |
| Degradation of this compound during extraction. | Avoid prolonged exposure to harsh pH conditions or high temperatures during the extraction process. Work quickly and at a reduced temperature if possible. | |
| Poor Separation of this compound and Safracin A in Chromatography | Suboptimal mobile phase composition. | Modify the gradient of the mobile phase in reverse-phase HPLC. A shallower gradient can improve the resolution between these two closely related compounds. Experiment with different organic modifiers (acetonitrile vs. methanol) or additives. |
| Inappropriate stationary phase. | While C18 is a common choice, consider trying a different reverse-phase column chemistry (e.g., phenyl-hexyl) that may offer different selectivity for Safracin A and B. | |
| Presence of Multiple Unknown Peaks in the Final Product | Degradation of this compound during purification or storage. | Perform forced degradation studies to identify potential degradation products. Protect the compound from light and store it at a low temperature in a suitable solvent. |
| Contamination from solvents or equipment. | Ensure all solvents are HPLC grade and all glassware and equipment are thoroughly cleaned before use. Run a blank gradient to check for system peaks. | |
| This compound Peak Tailing in HPLC Analysis | Overloading of the analytical column. | Reduce the concentration of the sample being injected. |
| Interaction with active sites on the column. | Add a small amount of a competing agent, like triethylamine, to the mobile phase to block active silanol groups on the silica-based column. | |
| Inconsistent Retention Times in HPLC | Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. |
| Fluctuation in column temperature. | Use a column oven to maintain a consistent temperature during analysis. |
III. Experimental Protocols
Protocol 1: Analytical HPLC Method for Purity Assessment of this compound
This protocol is for the qualitative and quantitative analysis of this compound and its process-related impurities.
| Parameter | Condition |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% to 90% B over 20 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration at 10% B for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 268 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the this compound sample in the initial mobile phase composition (90% A, 10% B) to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection. |
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability of this compound.
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours. |
| Oxidative Degradation | Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours. |
| Thermal Degradation | Heat the solid this compound powder at 80°C for 48 hours. |
| Photolytic Degradation | Expose a solution of this compound to UV light (254 nm) for 24 hours. |
For each condition, a control sample should be prepared and kept under normal conditions. Analyze all samples by the analytical HPLC method described in Protocol 1 to observe the formation of degradation products.
IV. Visualizations
This compound Biosynthetic Pathway and Impurity Formation
Caption: Biosynthesis of this compound and formation of related impurities.
Experimental Workflow for this compound Purification and Analysis
Caption: Workflow for this compound purification and quality control.
Signaling Pathways Affected by this compound's Antitumor Activity
Caption: Antitumor signaling pathways modulated by this compound.
References
effect of pH and temperature on Safracin B fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentation of Safracin B, an antitumor antibiotic produced by Pseudomonas fluorescens.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this compound fermentation?
A1: The optimal temperature for this compound production by Pseudomonas fluorescens A2-2 is in the range of 24-26°C.[1] Some studies have also reported cultivation at 30°C for safracin production.[2] Maintaining a consistent temperature within this range is critical for maximizing yield.
Q2: What is the ideal pH for this compound fermentation?
A2: The initial pH of the fermentation medium should be adjusted to 7.0.[1] During the course of the fermentation, the pH will naturally increase, with a final pH of 7.5-8.0 being typical for good this compound production.[1] For the extraction of safracins from the culture supernatant, the pH is adjusted to 9.0.[3]
Q3: What are the recommended carbon and nitrogen sources for the fermentation medium?
A3: Mannitol is an excellent carbon source for this compound production.[1] Recommended nitrogen sources include soybean flour and peanut meal, which have been shown to yield the best results.[1]
Q4: How can I quantify the concentration of this compound in my fermentation broth?
A4: this compound can be quantified using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).[2][3] A common method involves using a C18 column and a mobile phase consisting of 10 mM ammonium acetate with 1% diethanolamine (pH 4.0) and acetonitrile. The absorbance is typically monitored at 268 nm.[3]
Troubleshooting Guide
This guide addresses common issues that may be encountered during this compound fermentation.
| Issue | Potential Cause | Troubleshooting Steps |
| Low this compound Yield | Suboptimal temperature. | Ensure the fermenter temperature is maintained between 24-26°C.[1] Calibrate temperature probes regularly. |
| Incorrect initial pH. | Adjust the initial pH of the medium to 7.0 before inoculation.[1] Use a calibrated pH meter. | |
| Inappropriate carbon or nitrogen source. | Use mannitol as the primary carbon source and soybean flour or peanut meal as the nitrogen source for optimal results.[1] | |
| Poor aeration or agitation. | Optimize the agitation and aeration rates to ensure sufficient dissolved oxygen for the aerobic Pseudomonas fluorescens. | |
| Inconsistent Batch-to-Batch Yield | Variability in inoculum quality. | Standardize the inoculum preparation procedure, including culture age and cell density. |
| Inconsistent media preparation. | Ensure all media components are accurately weighed and dissolved. Use high-quality reagents. | |
| Foaming in the Fermenter | High protein content in the medium. | Add food-grade antifoaming agents as needed. |
| Contamination | Improper sterilization or aseptic technique. | Autoclave all media and equipment thoroughly. Maintain strict aseptic techniques during inoculation and sampling. |
Quantitative Data Summary
The following tables summarize the key parameters for this compound fermentation.
Table 1: Effect of Temperature on this compound Production
| Temperature | Expected this compound Yield | Remarks |
| < 20°C | Significantly Reduced | Growth of P. fluorescens is slowed, leading to lower productivity. |
| 20-24°C | Sub-optimal | Yield is likely to be lower than the optimal range. |
| 24-26°C | Optimal | This is the recommended temperature range for maximizing this compound yield. [1] |
| 28-30°C | Sub-optimal to Optimal | Some studies report successful production at 30°C.[2] However, exceeding this may lead to reduced yield. |
| > 32°C | Significantly Reduced | High temperatures can stress the bacteria and inhibit secondary metabolite production.[4] |
Table 2: Effect of Initial pH on this compound Production
| Initial pH | Expected this compound Yield | Remarks |
| < 6.0 | Significantly Reduced | Acidic conditions can inhibit the growth of P. fluorescens. |
| 6.0 - 6.5 | Sub-optimal | Yield may be compromised as the pH is below the optimal starting point. |
| 7.0 | Optimal | An initial pH of 7.0 is recommended for this compound fermentation. [1] |
| > 7.5 | Sub-optimal | While the final pH can reach 8.0, starting too high may affect the initial growth phase. |
Experimental Protocols
Protocol 1: Seed Culture Preparation for this compound Fermentation
-
Strain: Pseudomonas fluorescens A2-2.
-
Slant Medium: Prepare a standard nutrient agar slant and streak with P. fluorescens A2-2. Incubate at 28°C for 48 hours.
-
Seed Medium Composition (per liter):
-
Glucose: 15 g
-
Peptone: 5 g
-
Yeast Extract: 2 g
-
Dipotassium hydrogen phosphate: 0.5 g
-
Magnesium sulfate heptahydrate: 0.5 g
-
Calcium carbonate: 4 g
-
-
Inoculation and Incubation: Inoculate a loopful of bacteria from the slant into a 250 mL flask containing 30 mL of seed medium. Incubate at 28°C on a shaker at 220 rpm for 24 hours.[1]
Protocol 2: this compound Fermentation
-
Fermentation Medium Composition (per liter):
-
Glucose: 20 g
-
Mannitol: 40 g
-
Soybean flour: 20 g
-
Ammonium sulfate: 10 g
-
Potassium chloride: 4 g
-
Potassium dihydrogen phosphate: 0.2 g
-
Calcium carbonate: 8 g
-
-
Sterilization: Sterilize the fermentation medium by autoclaving at 121°C for 20 minutes.
-
Inoculation: Inoculate the fermenter with the seed culture (typically 5-10% v/v).
-
Fermentation Conditions:
-
Monitoring: Monitor pH, dissolved oxygen, and cell growth throughout the fermentation. The final pH is expected to be in the range of 7.5-8.0.[1]
Protocol 3: Quantification of this compound by HPLC-DAD
-
Sample Preparation:
-
Centrifuge a sample of the fermentation broth to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 10 mM ammonium acetate containing 1% diethanolamine (pH 4.0).[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: A suitable gradient to separate this compound from other components.
-
Flow Rate: 1 mL/min.[3]
-
Detection: Diode-Array Detector (DAD) at 268 nm.[3]
-
Injection Volume: 20 µL.
-
-
Quantification: Create a standard curve using a purified this compound standard to quantify the concentration in the samples.
Visualizations
Caption: this compound Fermentation Workflow.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. CN103074395B - Fermentation medium used for producing this compound - Google Patents [patents.google.com]
- 2. Regulation of Safracin Biosynthesis and Transport in Pseudomonas poae PMA22 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Impact of Growth Conditions on Pseudomonas fluorescens Morphology Characterized by Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Safracin B Demonstrates Superior Antitumor Activity Over Safracin A in Preclinical Models
A comparative analysis of Safracin B and Safracin A reveals the former's enhanced potency and efficacy against various cancer models. While both belong to the saframycin family of heterocyclic quinone antibiotics, this compound, which is 21-hydroxysafracin A, consistently exhibits a more favorable therapeutic profile, characterized by lower toxic and effective doses and a greater ability to extend the lifespan of tumor-bearing subjects in preclinical studies.
Safracin A and this compound have both demonstrated antitumor activity against several murine cancer models, including L1210 and P388 leukemias, as well as B16 melanoma.[1][2] However, research indicates that this compound possesses a significant therapeutic advantage over Safracin A.[1] Studies in mice have shown that this compound is effective at much lower concentrations and is less toxic than Safracin A.[1] Furthermore, treatment with this compound resulted in a more substantial prolongation of survival in animal models of cancer compared to Safracin A.[1] The structural difference, specifically the presence of a hydroxyl group at position 21 in this compound, is believed to play a crucial role in its enhanced antitumor action.[1]
In Vivo Antitumor Activity
| Compound | Tumor Model | Observed Effect | Relative Potency |
| This compound | L1210 Leukemia | Antitumor activity, prolonged lifespan | More potent than Safracin A |
| P388 Leukemia | Antitumor activity, prolonged lifespan | More potent than Safracin A | |
| B16 Melanoma | Antitumor activity, prolonged lifespan | More potent than Safracin A | |
| Safracin A | L1210 Leukemia | Antitumor activity | Less potent than this compound |
| P388 Leukemia | Antitumor activity | Less potent than this compound | |
| B16 Melanoma | Antitumor activity | Less potent than this compound |
Mechanism of Action: DNA Damage and Oxidative Stress
The antitumor mechanism of the saframycin family of antibiotics, to which Safracin A and B belong, is primarily attributed to their interaction with DNA. These compounds can bind to DNA and induce single-strand breaks. This process is thought to be mediated by the generation of reactive oxygen species (ROS), which leads to oxidative damage to the DNA and ultimately triggers cell death. The alpha-carbinolamine structure present in these compounds is considered important for their antitumor action.[1]
Caption: Proposed mechanism of action for Safracin A and B.
Experimental Protocols
Below are generalized protocols for key experiments used to assess the antitumor activity of compounds like Safracin A and B.
In Vivo Antitumor Activity Assessment in Murine Models
Objective: To evaluate the in vivo efficacy of Safracin A and B against murine tumor models (e.g., L1210 leukemia, P388 leukemia, or B16 melanoma).
Methodology:
-
Animal Model: Use appropriate mouse strains (e.g., DBA/2 for L1210 and P388, C57BL/6 for B16).
-
Tumor Inoculation: Inoculate mice intraperitoneally (for leukemia models) or subcutaneously (for solid tumor models) with a known number of tumor cells.
-
Treatment: Administer Safracin A, this compound, or a vehicle control intraperitoneally or intravenously at various dose levels. Treatment can be initiated one day after tumor inoculation and continue for a specified period.
-
Monitoring: Monitor the animals daily for signs of toxicity and record body weight. For leukemia models, record the date of death to calculate the mean survival time and the percentage increase in lifespan (% ILS). For solid tumor models, measure tumor volume at regular intervals.
-
Data Analysis: Compare the mean survival time and % ILS of the treated groups with the control group. For solid tumors, compare the tumor growth inhibition between treated and control groups.
Caption: Workflow for in vivo antitumor activity assessment.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of Safracin A and B on cancer cell lines in vitro.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., L1210, P388, B16) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Safracin A and this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To determine if Safracin A and B induce apoptosis in cancer cells.
Methodology:
-
Cell Treatment: Treat cancer cells with Safracin A or this compound at their respective IC50 concentrations for a specified time.
-
Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
References
A Comparative Analysis of Safracin B and Other Heterocyclic Quinone Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Safracin B with other notable heterocyclic quinone antibiotics, including Saframycin A, Quinocarcin, and the structurally related Ecteinascidin 743. The focus is on their performance based on available experimental data, offering insights into their potential as therapeutic agents.
Performance Data: A Comparative Overview
The following tables summarize the available quantitative data on the antibacterial and cytotoxic activities of these heterocyclic quinone antibiotics. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration in µg/mL)
| Antibiotic | Staphylococcus aureus | Escherichia coli | Reference |
| This compound | Data not available | Data not available | |
| Saframycin A | Data not available | Data not available | |
| Quinocarcin | Data not available | Data not available | |
| Saframycin S | High activity against Gram-positive bacteria[1] | Data not available | [1] |
Note: Specific MIC values for this compound, Saframycin A, and Quinocarcin against a standardized panel of bacteria were not available in the reviewed literature. Safracins A and B are known to have activity against both Gram-positive and Gram-negative bacteria[2].
Table 2: Cytotoxic Activity (IC50) Against Cancer Cell Lines
| Antibiotic | P388 Leukemia (murine) | L1210 Leukemia (murine) | Other Cell Lines | Reference |
| This compound | Active[3] | Active[3] | B16 Melanoma (active)[3] | [3] |
| Saframycin A | Less effective than Saframycin S[1] | Data not available | [1] | |
| Quinocarcin | Data not available | Data not available | ||
| Ecteinascidin 743 | pM to nM range | Data not available | Highly potent against various solid tumor cell lines including soft tissue sarcoma, breast, ovarian, and lung cancers[4] | [4] |
Note: Specific IC50 values for this compound, Saframycin A, and Quinocarcin against P388 and L1210 cell lines were not consistently available for a direct comparison. This compound has demonstrated antitumor activity against these cell lines[3]. Ecteinascidin 743, for which this compound is a synthetic precursor, shows exceptionally high potency[4].
Mechanism of Action: DNA Interaction and Transcription Inhibition
Heterocyclic quinone antibiotics primarily exert their biological effects by interacting with DNA. Their complex chemical structures enable them to bind to the minor groove of the DNA double helix. This binding can lead to alkylation of DNA bases, particularly guanine, causing distortions in the DNA structure. Ultimately, these interactions interfere with essential cellular processes like DNA replication and transcription, leading to cell cycle arrest and apoptosis.
Caption: General mechanism of action for heterocyclic quinone antibiotics.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Materials:
-
Bacterial Strains: Use standardized bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Antibiotics: Prepare stock solutions of the test antibiotics in a suitable solvent and dilute to the desired starting concentration in CAMHB.
-
96-Well Microtiter Plates: Sterile, U-bottom plates.
2. Inoculum Preparation:
-
Culture the bacterial strains overnight on an appropriate agar medium.
-
Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
Add 100 µL of CAMHB to all wells of the 96-well plate.
-
Add 100 µL of the highest concentration of the antibiotic to the first well of a row and perform serial twofold dilutions by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours.
4. Data Analysis:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Assessment of Cytotoxicity by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Preparation of Materials:
-
Cell Lines: Culture the desired cancer cell lines (e.g., P388, L1210) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test Compounds: Prepare stock solutions of the antibiotics in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium.
-
MTT Solution: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Solubilization Solution: 10% SDS in 0.01 M HCl or DMSO.
-
96-Well Plates: Sterile, flat-bottom plates.
2. Assay Procedure:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add 10-20 µL of the MTT stock solution to each well and incubate for another 2-4 hours.
-
Aspirate the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from this curve using non-linear regression analysis.
Caption: Workflow for determining IC50 values using the MTT assay.
References
- 1. Vinblastin-23-oyl amino acid derivatives: chemistry, physicochemical data, toxicity, and antitumor activities against P388 and L1210 leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P388 leukaemia cells resistant to the anthracycline menogaril lack multidrug resistant phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Minimum Inhibitory Concentrations of Selected Antimicrobials for Non-Aureus Staphylococci, Enterococci, Lactococci, and Streptococci Isolated from Milk Samples of Cows with Clinical Mastitis | MDPI [mdpi.com]
- 4. Sensitivity of soft tissue sarcoma cell lines to chemotherapeutic agents: identification of ecteinascidin-743 as a potent cytotoxic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Comparative Guide to the Spectrometric Confirmation of Safracin B
The structural elucidation of the potent antitumor antibiotic, Safracin B, has been definitively established through a combination of powerful spectrometric techniques. This guide provides a comparative analysis of the key spectrometric data that confirmed the complex pentacyclic structure of this compound, with a comparison to its close structural analog, Saframycin A. Detailed experimental protocols for the cited spectrometric methods are also presented for researchers in drug discovery and natural product chemistry.
The determination of the intricate molecular framework of this compound, a member of the tetrahydroisoquinoline family of antibiotics, relies on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and optical spectroscopy (UV-Vis and IR). These techniques provide a comprehensive fingerprint of the molecule, allowing for the unambiguous assignment of its atoms and their connectivity.
Comparative Spectrometric Data: this compound vs. Saframycin A
The structural confirmation of this compound was greatly facilitated by comparing its spectral data with that of the co-isolated and structurally similar Saframycin A. The key differences in their spectra directly correspond to the structural variation between the two molecules: the presence of a hydroxyl group at position C-21 in this compound.
| Spectrometric Technique | This compound | Saframycin A | Key Structural Correlation |
| Molecular Formula | C₂₈H₃₆N₄O₇ | C₂₈H₃₆N₄O₆ | The additional oxygen atom in this compound is consistent with a hydroxyl group. |
| Exact Mass (m/z) | 540.2584 | 524.2635 | The mass difference of 16 amu corresponds to the presence of an additional oxygen atom. |
| ¹H NMR (Selected Signals) | Signal corresponding to a proton on a hydroxyl-bearing carbon. | Absence of the aforementioned signal. | Direct evidence for the C-21 hydroxyl group in this compound. |
| ¹³C NMR (Selected Signals) | Signal for a carbon attached to a hydroxyl group (typically ~60-70 ppm). | Signal for a methylene carbon at the corresponding position. | Confirms the presence and location of the hydroxyl substituent. |
| IR Spectroscopy (cm⁻¹) | Broad absorption around 3400 cm⁻¹ (O-H stretch). | Reduced or absent absorption in the O-H stretch region. | Indicates the presence of a hydroxyl functional group. |
| UV-Vis Spectroscopy (λmax) | Similar absorption maxima to Saframycin A, indicating a shared chromophore. | Similar absorption maxima to this compound. | The core aromatic structure is conserved between the two molecules. |
Experimental Protocols
The following are detailed methodologies for the key spectrometric experiments utilized in the structural elucidation of this compound and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the purified compound was dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent depends on the solubility of the analyte.
-
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). A standard pulse sequence was used with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same instrument. A proton-decoupled pulse sequence was employed to simplify the spectrum. A sufficient relaxation delay was used to ensure accurate integration of signals, if necessary. Chemical shifts are reported in ppm relative to the solvent signal.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): A suite of two-dimensional NMR experiments was performed to establish connectivity.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, crucial for piecing together the molecular skeleton.
-
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): HRMS was performed using techniques such as Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) coupled to a high-resolution mass analyzer (e.g., a time-of-flight or Orbitrap). This provided the accurate mass of the molecular ion, allowing for the determination of the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): To obtain structural information through fragmentation analysis, MS/MS experiments were conducted. The molecular ion was isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions were analyzed to deduce the structure of different parts of the molecule.
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample was prepared as a thin film on a salt plate (e.g., NaCl or KBr) or mixed with KBr powder and pressed into a pellet.
-
Data Acquisition: The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer over a range of approximately 4000-400 cm⁻¹. The spectrum reveals the presence of specific functional groups based on their characteristic absorption frequencies.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the compound was prepared in a suitable solvent (e.g., methanol or ethanol).
-
Data Acquisition: The UV-Vis spectrum was recorded using a spectrophotometer, typically over a wavelength range of 200-800 nm. The wavelengths of maximum absorbance (λmax) provide information about the electronic structure and chromophores within the molecule.
Visualizing the Confirmation Workflow
The logical process for confirming the structure of this compound using the discussed spectrometric data can be visualized as follows:
A Comparative Guide to Safracin B and the Saframycin Family of Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison between Safracin B and the broader Saframycin family of antibiotics. Both classes of compounds are potent antitumor agents belonging to the tetrahydroisoquinoline family of antibiotics, sharing a common biosynthetic origin.[1] This document summarizes their key structural differences, comparative biological activities with available experimental data, and the methodologies used to evaluate them.
Structural Comparison: A Tale of Two Scaffolds
This compound and the Saframycins are complex natural products synthesized via a non-ribosomal peptide synthetase (NRPS) pathway.[1] Their core structure is derived from the condensation of amino acid precursors. The fundamental difference between this compound and the Saframycin family lies in the final modifications of their shared pentacyclic core structure.
Key Structural Features:
| Feature | This compound | Saframycin Family (e.g., Saframycin A) |
| Molecular Formula | C₂₈H₃₆N₄O₇ | C₂₉H₃₀N₄O₈ (Saframycin A) |
| Core Structure | Tetrahydroisoquinoline | Tetrahydroisoquinoline |
| Key Substituents | Possesses a di-hydroquinone system. | Typically features a quinone-hydroquinone system. |
| Side Chain | Contains an L-alanyl-L-alanine side chain. | Often has a pyruvoyl-L-alanine side chain. |
| C-21 Position | Hydroxylated in Safracin A, forming this compound.[2] | Can be substituted with a cyano group (Saframycin A), a hydroxyl group, or other moieties.[3] |
The structural diversity within the Saframycin family is vast, with variations in hydroxylation, methylation, and side-chain composition. For instance, Saframycin S is a precursor to Saframycin A and lacks the cyano group.[4] This structural variability significantly influences their biological activity.
Comparative Biological Activity
Both this compound and Saframycins exhibit potent antitumor and antimicrobial properties.[5] Their mechanism of action is believed to involve the inhibition of nucleic acid synthesis through DNA binding.[4]
Antitumor Activity
While comprehensive comparative data across a wide range of cancer cell lines is limited in single studies, available research indicates that both this compound and Saframycin A are highly potent cytotoxic agents. One study highlighted that the toxic and effective doses of this compound were much lower than those of Safracin A in treating L1210 and P388 leukemias and B16 melanoma in mice.[2]
Table of IC₅₀ Values against L1210 Mouse Leukemia Cell Line:
| Compound | IC₅₀ (ng/mL) |
| Saframycin A | 2.5 |
| Saframycin B | 25 |
| Saframycin C | 25 |
| Saframycin D | 100 |
| Saframycin S | 10 |
| This compound | Not explicitly provided in a comparable format in the searched literature. |
Note: The IC₅₀ values are sourced from a study investigating the structure-activity relationships of various Saframycins against the L1210 cell line.[3] Direct comparative IC₅₀ values for this compound under the exact same experimental conditions were not found in the currently available literature.
The structure-activity relationship studies reveal that the α-cyanoamine group in Saframycin A is crucial for its high cytotoxic activity.[3] Modifications at other positions, such as the C-14 or C-25, can also significantly impact potency.[3]
Experimental Protocols
In Vitro Cytotoxicity Testing: MTT Assay
A standard method to determine the cytotoxic effects of these antibiotics is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., L1210, P388, HeLa) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Saframycin antibiotics in the appropriate cell culture medium. Add the diluted compounds to the wells containing the cells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the percentage of cell viability against the compound concentration.
Biosynthetic Pathway
The biosynthesis of Safracin and Saframycin antibiotics is a complex process involving a Non-Ribosomal Peptide Synthetase (NRPS) system. The pathway begins with the synthesis of a modified tyrosine derivative, 3-hydroxy-5-methyl-O-methyltyrosine, which serves as a key building block. The NRPS machinery then sequentially condenses this and other amino acids to form the core pentacyclic structure. Subsequent tailoring enzymes, such as oxidoreductases and methyltransferases, introduce the functional group diversity observed in the final products.
Caption: Simplified overview of the biosynthetic pathway for Safracin and Saframycin antibiotics.
This guide provides a foundational comparison of this compound and the Saframycin family of antibiotics. Further research into direct comparative studies will be crucial for a more comprehensive understanding of their relative therapeutic potential.
References
- 1. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of safracins A and B, heterocyclic quinone antibiotics, on experimental tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of saframycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safracins, new antitumor antibiotics. III. Biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antibacterial Efficacy of Safracin B Against Gram-Positive Bacteria: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the antibacterial activity of Safracin B against Gram-positive bacteria, benchmarked against established antibiotics such as Vancomycin and Linezolid. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents.
This compound, a heterocyclic quinone antibiotic produced by Pseudomonas fluorescens, has demonstrated inhibitory effects against Gram-positive bacteria.[1] This document compiles available in-vitro data to validate its potential as a therapeutic agent.
Comparative Antibacterial Activity
The primary metric for evaluating the efficacy of an antibiotic is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a drug that prevents visible growth of a bacterium. The following table summarizes the MIC values of this compound, Vancomycin, and Linezolid against Staphylococcus aureus, a clinically significant Gram-positive pathogen.
| Antibiotic | Bacterial Strain | MIC (μg/mL) |
| This compound | Staphylococcus aureus | Data Not Publicly Available |
| Vancomycin | Staphylococcus aureus | 0.5 - 2.0[2] |
| Methicillin-Resistant S. aureus (MRSA) | 1.0 - 4.0[3] | |
| Linezolid | Staphylococcus aureus | 1.0 - 4.0[3][4] |
| Methicillin-Resistant S. aureus (MRSA) | 1.0 - 4.0[3] |
Experimental Protocols
To ensure the reproducibility and validity of antibacterial susceptibility testing, standardized methodologies are crucial. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[5][6][7]
1. Preparation of Materials:
- Bacterial Culture: A pure, overnight culture of the test bacterium grown in appropriate broth medium (e.g., Mueller-Hinton Broth).
- Antimicrobial Agent: A stock solution of the antibiotic of known concentration.
- Microtiter Plate: A 96-well sterile microtiter plate.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
2. Inoculum Preparation:
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Antimicrobial Agent:
- Dispense 50 μL of CAMHB into each well of the microtiter plate.
- Add 50 μL of the antimicrobial stock solution to the first well, creating a 1:2 dilution.
- Perform a two-fold serial dilution by transferring 50 μL from the first well to the second, and so on, across the plate. Discard 50 μL from the last well.
4. Inoculation:
- Add 50 μL of the prepared bacterial inoculum to each well, bringing the total volume to 100 μL.
5. Incubation:
- Incubate the microtiter plate at 35°C ± 2°C for 18-24 hours in ambient air.
6. Interpretation of Results:
- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Mechanism of Action
Understanding the mechanism of action of an antibiotic is fundamental to its development and clinical application. This compound exerts its antibacterial effect through the inhibition of DNA-dependent RNA polymerase, a key enzyme in bacterial transcription.
Caption: Mechanism of action of this compound.
The accompanying diagram illustrates the inhibitory action of this compound on the bacterial transcription process. By binding to and inactivating DNA-dependent RNA polymerase, this compound effectively halts the synthesis of messenger RNA (mRNA), which is a prerequisite for protein synthesis. This disruption of a fundamental cellular process ultimately leads to bacterial cell death.
Conclusion
While historical data supports the antibacterial activity of this compound against Gram-positive bacteria, further research is required to quantify its potency using current, standardized methodologies. The protocols and comparative data provided in this guide offer a framework for the systematic evaluation of this compound and other novel antibiotic candidates. The unique mechanism of action of this compound warrants its continued investigation as a potential therapeutic agent in an era of increasing antimicrobial resistance.
References
- 1. Safracins, new antitumor antibiotics. III. Biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbiologyjournal.org [microbiologyjournal.org]
- 3. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Safracin B Production: Wild-Type vs. Mutant Strains of Pseudomonas
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Safracin B production in wild-type Pseudomonas fluorescens and its mutant derivatives. This compound, a potent antitumor and antibacterial agent, is a secondary metabolite whose production is orchestrated by a complex biosynthetic machinery. Understanding the genetic determinants of its synthesis is paramount for strain improvement and the generation of novel, bioactive analogs. This document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate molecular pathways governing this compound biosynthesis.
Data Presentation: this compound Production Titers
The following tables collate quantitative data on this compound production from various wild-type and genetically modified Pseudomonas strains. It is important to note that the data is compiled from different studies, which may employ varied fermentation conditions, analytical techniques, and parental strains, thus affecting direct comparability.
| Strain/Condition | Genetic Modification | Production Titer (mg/L) | Fold Change vs. Wild-Type | Reference |
| P. fluorescens A2-2 (Wild-Type) | None | 4 | - | |
| P. fluorescens A2-2 (Optimized Medium) | None | 12-16 | 3-4 | |
| P. poae PMA22 (Wild-Type) | None | Not explicitly quantified in mg/L | - | [1] |
| P. poae PMA22 Mutant | Overexpression of mexEF-oprN | Not explicitly quantified in mg/L | 4 | [1][2] |
| P. poae PMA22 Mutant | Deletion of mexT (ΔmexT) | Slightly lower than wild-type | <1 | [1] |
| Engineered Streptomyces sp. | Heterologous expression and engineering | 336 | Not applicable | [3] |
Summary of Gene Knockout Effects on this compound Biosynthesis:
| Gene(s) Knocked Out | Effect on Production | Observed Intermediates | Reference |
| sacA, sacB, sacC (NRPS genes) | Abolished | None | [4] |
| sacD, sacF, sacG | Abolished | None | [4] |
| sacI | Abolished | P19B | [1] |
| sacJ | Abolished | P19B, P22A, P22B | [1] |
Experimental Protocols
Cultivation of Pseudomonas for this compound Production
a. Seed Culture Preparation: A single colony of the desired Pseudomonas strain is used to inoculate a seed medium, such as Luria-Bertani (LB) broth. The culture is incubated for approximately 16 hours with shaking.
b. Fermentation: The seed culture is then used to inoculate the production medium to an initial optical density at 600 nm (OD₆₀₀) of 0.05. Fermentation is typically carried out in flasks with shaking at 30°C for 72 hours[1].
Production Media Formulations:
-
Medium 1 (per liter): 2.0% Glucose, 4.0% Mannitol, 2.0% Dry Yeast, 1.0% Ammonium Sulfate, 0.4% Potassium Chloride, 0.02% Potassium Dihydrogen Phosphate, 0.8% Calcium Carbonate, pH 7.0[5].
-
MS Broth (per liter): 14 g (NH₄)₂SO₄, 0.3 g K₂HPO₄, 0.1 g FeCl₃·6H₂O, 40 g Mannitol, and yeast extract from 35 g whole yeast[1].
Extraction of this compound
-
After fermentation, the culture is centrifuged at 3,800 rpm for 15 minutes at 4°C to separate the biomass from the supernatant[1].
-
The pH of the supernatant is adjusted to 9.0[1].
-
An equal volume of ethyl acetate is added to the supernatant, and the mixture is vortexed for 1 minute to extract the Safracin compounds[1].
-
The mixture is centrifuged to separate the aqueous and organic phases. The aqueous phase is discarded[1].
-
The organic phase, containing this compound, is evaporated to dryness. The residue is then redissolved in methanol for analysis[1].
Quantitative Analysis by HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is employed for the quantification of this compound and its intermediates.
-
Mobile Phase:
-
Flow Rate: 1 mL/min[1].
-
Gradient:
-
Detection: Mass spectrometry is used for the identification and quantification of this compound and its analogs[1].
Visualizations
This compound Biosynthetic and Regulatory Pathway
The biosynthesis of this compound is a complex process involving a Non-Ribosomal Peptide Synthetase (NRPS) system and a series of tailoring enzymes, encoded by the sac gene cluster. The expression of this cluster is regulated by the MexT/MexS system, and the final product is exported out of the cell by the MexEF-OprN efflux pump.
Caption: this compound biosynthesis, regulation, and export pathway.
Experimental Workflow for Mutant Generation and Analysis
The generation and analysis of mutant strains are critical for elucidating the function of specific genes in the this compound biosynthetic pathway. A common approach involves gene knockout via homologous recombination followed by phenotypic and metabolic analysis.
References
- 1. Regulation of Safracin Biosynthesis and Transport in Pseudomonas poae PMA22 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Safracin Biosynthesis and Transport in Pseudomonas poae PMA22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular characterization of the safracin biosynthetic pathway from Pseudomonas fluorescens A2-2: designing new cytotoxic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Estimation of Saffron Components by Using HPLC an Approach for The Determination of Saffron Quality | Turkish Journal of Agriculture - Food Science and Technology [agrifoodscience.com]
Comparative Analysis of Safracin B's Efficacy in P388 Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-leukemic effects of Safracin B on P388 murine leukemia cells. This compound, a heterocyclic quinone antibiotic, has demonstrated significant antitumor properties. This document compiles available data to compare its performance against its structural analog, Safracin A, and other relevant anticancer agents, supported by experimental methodologies.
Executive Summary
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of this compound and comparator compounds against P388 leukemia cells and other relevant cancer cell lines. It is important to note that direct comparative studies with comprehensive IC50 values for all listed compounds on P388 cells are limited.
| Compound | Cell Line | IC50 Value | Reference / Notes |
| This compound | P388 | Not explicitly reported | Consistently reported to have lower toxic and more effective doses than Safracin A in murine tumor models, including P388 leukemia.[1] |
| Safracin A | P388 | Not explicitly reported | Less potent than this compound.[1] |
| Saframycin A | P388 | Not explicitly reported | A structurally related tetrahydroisoquinoline antibiotic with known antitumor activity. |
| Ecteinascidin 743 (Trabectedin) | P388 | Not explicitly reported | A potent marine-derived antitumor agent. For reference, its IC50 against other cancer cell lines is in the nanomolar range (0.1-1 nM).[2] |
| Doxorubicin | P388 | ~10-50 nM (estimated) | A standard chemotherapeutic agent often used as a positive control in P388 assays. |
| Vincristine | P388 | ~1-10 nM (estimated) | Another standard chemotherapeutic agent used for leukemia. |
Note: The absence of specific IC50 values for Safracins A and B in the public domain necessitates further targeted research to enable a precise quantitative comparison. The provided values for Doxorubicin and Vincristine are estimates based on their known potency against leukemia cell lines and serve as a general reference.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to validating the effect of this compound on P388 leukemia cells.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effect of a compound on cultured cells.
1. Cell Culture and Seeding:
- P388 murine leukemia cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
- Cells are seeded into 96-well microplates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for adaptation.
2. Compound Treatment:
- This compound and comparator compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
- Serial dilutions of the compounds are prepared in the culture medium.
- The culture medium from the wells is replaced with the medium containing the various concentrations of the test compounds. Control wells receive medium with the vehicle solvent at the same final concentration.
- The plates are incubated for a specified period, typically 48 or 72 hours.
3. Cell Viability Assessment:
- Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
- The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
- The absorbance is measured at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
- The percentage of cell viability is calculated relative to the vehicle-treated control cells.
- The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for validating the cytotoxic effect of this compound on P388 leukemia cells.
Caption: Workflow for assessing this compound cytotoxicity in P388 cells.
Signaling Pathway and Mechanism of Action
The precise molecular mechanism of this compound's antitumor activity in P388 cells is not fully elucidated in the available literature. However, its structural similarity to Saframycins and Ecteinascidins suggests a potential mechanism involving DNA interaction. These compounds are known to bind to the minor groove of DNA, leading to DNA damage and inhibition of DNA replication and transcription, ultimately inducing apoptosis.
The diagram below illustrates a hypothesized signaling pathway for this compound, drawing parallels with related compounds.
Caption: Hypothesized mechanism of this compound-induced apoptosis.
Conclusion
This compound is a promising antitumor agent with demonstrated efficacy against P388 leukemia cells, surpassing the activity of its analog, Safracin A. While a direct quantitative comparison through IC50 values is currently limited by available data, the qualitative evidence strongly supports its potential as a potent anti-leukemic compound. Further research is warranted to precisely quantify its cytotoxicity against P388 cells and to fully elucidate its molecular mechanism of action. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for such future investigations.
References
Safracin B: A Comparative Guide to its Efficacy in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antitumor efficacy of Safracin B, a heterocyclic quinone antibiotic, across various cancer models. The information is compiled from preclinical studies to aid researchers in evaluating its potential as a therapeutic agent.
In Vitro Efficacy of this compound
Table 1: Summary of this compound In Vitro Activity
| Cancer Type | Cell Line(s) | Observed Effect | Citation |
| Leukemia | L1210, P388 | Antitumor activity | [1] |
| Melanoma | B16 | Antitumor activity | [1] |
| Carcinoma | IMC Carcinoma | Inhibition of growth | [2] |
Note: The available literature highlights the antitumor potential of this compound but lacks specific quantitative data such as IC50 values for direct comparison.
Experimental Protocols
A standard method to assess the in vitro cytotoxicity of a compound like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Representative Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Cancer cell lines (e.g., L1210, P388, B16) are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound is prepared and serially diluted to various concentrations. The culture medium is replaced with fresh medium containing the different concentrations of this compound. Control wells with untreated cells and vehicle controls are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can then be determined from the dose-response curve.
In Vivo Efficacy of this compound
In vivo studies in murine models have demonstrated the antitumor activity of this compound, showing its potential to prolong survival and inhibit tumor growth.
Table 2: Summary of this compound In Vivo Activity in Murine Models
| Cancer Model | Animal Model | Key Findings | Citation |
| L1210 Leukemia | Mice | Showed antitumor activity; Prolonged life span of tumor-bearing mice to a greater extent than Safracin A. | [1] |
| P388 Leukemia | Mice | Showed antitumor activity; Prolonged life span of tumor-bearing mice to a greater extent than Safracin A. | [1][2] |
| B16 Melanoma | Mice | Showed antitumor activity; Prolonged life span of tumor-bearing mice to a greater extent than Safracin A. | [1] |
| IMC Carcinoma | Mice | Inhibited tumor growth. | [2] |
Note: While these studies indicate positive outcomes, specific quantitative data on tumor growth inhibition (TGI), such as percentage of tumor volume reduction, are not detailed in the available literature. This compound was noted to be more effective and less toxic than its analog, Safracin A.[1]
Experimental Protocols
The following is a representative protocol for evaluating the in vivo antitumor efficacy of a compound like this compound in a murine leukemia model.
Representative Protocol: In Vivo Antitumor Activity in a P388 Leukemia Mouse Model
-
Animal Model: Female BALB/c or DBA/2 mice are typically used.
-
Tumor Inoculation: P388 leukemia cells (e.g., 1 x 10⁶ cells) are inoculated intraperitoneally (i.p.) or subcutaneously (s.c.) into the mice.
-
Treatment:
-
Mice are randomly assigned to control and treatment groups.
-
Treatment with this compound or a vehicle control is initiated, often 24 hours after tumor inoculation.
-
The compound is administered via a specified route (e.g., intraperitoneally or intravenously) at various dose levels and schedules (e.g., daily for a set number of days).
-
-
Monitoring:
-
Mice are monitored daily for signs of toxicity, and body weights are recorded regularly.
-
For subcutaneous tumors, tumor volume is measured periodically using calipers (Volume = 0.5 x Length x Width²).
-
For survival studies, the date of death is recorded for each mouse.
-
-
Endpoint and Data Analysis:
-
The primary endpoint is often the increase in lifespan (ILS) of treated mice compared to the control group, calculated as: ILS (%) = [(Median survival time of treated group / Median survival time of control group) - 1] x 100.
-
For solid tumors, tumor growth inhibition is calculated at the end of the study.
-
References
Cross-Species Validation of Safracin B Biosynthetic Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the Safracin B biosynthetic pathway when expressed in different microbial hosts. The information presented is supported by experimental data from peer-reviewed literature, offering insights into the challenges and opportunities associated with the heterologous production of this potent antitumor antibiotic.
Performance Comparison of this compound Production in Various Hosts
The heterologous expression of the this compound biosynthetic gene cluster, originally from Pseudomonas poae PMA22 (formerly Pseudomonas fluorescens A2-2), has been attempted in several bacterial species.[1] The native producer itself has been a subject of yield improvement studies, with optimization of fermentation media leading to a 200-300% increase in production. Overexpression of the MexEF-OprN transport system in P. poae PMA22 resulted in a fourfold increase in Safracin production.[1][2] The entire Safracin synthetic gene cluster spans approximately 17.5 kb and is organized into two divergent operons containing the necessary non-ribosomal peptide synthetases (NRPS) and tailoring enzymes.[3]
| Host Organism | Genetic Modification | Production Titer (mg/L) | Relative Yield to Native Producer (%) | Key Findings & Challenges |
| Pseudomonas poae PMA22 (Native Producer) | Wild Type | Not explicitly stated in reviewed literature | 100% | Baseline for comparison. Production is influenced by regulatory genes and transport systems.[1][2] |
| Pseudomonas fluorescens CECT 378 | Expression of the complete this compound gene cluster via cosmid pL30P | Estimated based on relative yield | 22% | Demonstrates successful heterologous expression within the same genus, albeit at a lower yield than the native producer.[1] |
| Pseudomonas aeruginosa CECT 110 | Expression of the complete this compound gene cluster via cosmid pL30P | Estimated based on relative yield | 2% | Significantly lower productivity compared to both the native host and P. fluorescens CECT 378, indicating potential metabolic or regulatory incompatibilities.[1] |
| Xenorhabdus sp. TS4 | Refactoring of the this compound biosynthetic gene cluster | 336 mg/L | Substantially higher than the native producer | A high production titer has been reported, suggesting this host may be a promising chassis for this compound production. However, this information is from a secondary source and requires further validation.[4] |
| Escherichia coli | Codon optimization of individual genes; promoter activity studies | No reported production of this compound | 0% | While some genes from the pathway have been expressed, and promoter systems tested, successful production of the final compound has not been reported.[1] Challenges in expressing large, multi-domain NRPS enzymes from Pseudomonas in E. coli are well-documented and include issues with protein folding and precursor supply.[5][6] |
| Streptomyces sp. | No reported attempts for the entire cluster | No reported production of this compound | 0% | The heterologous expression of large NRPS gene clusters from Gram-negative bacteria like Pseudomonas in Gram-positive hosts like Streptomyces can be challenging due to differences in codon usage, promoter recognition, and precursor availability.[6] |
Experimental Protocols
Cloning of the this compound Biosynthetic Gene Cluster
This protocol is based on the successful cloning of the this compound gene cluster from P. fluorescens A2-2.
a. Genomic DNA Isolation:
-
Culture P. fluorescens A2-2 in a suitable medium (e.g., LB broth) to the late logarithmic phase.
-
Harvest cells by centrifugation.
-
Isolate high-molecular-weight genomic DNA using a standard bacterial genomic DNA extraction protocol (e.g., CTAB method or commercial kit) to ensure the integrity of the large gene cluster.
b. Cosmid Library Construction:
-
Partially digest the high-molecular-weight genomic DNA with a suitable restriction enzyme (e.g., Sau3AI) to generate fragments in the size range of 35-50 kb.
-
Dephosphorylate the DNA fragments to prevent self-ligation.
-
Ligate the size-selected genomic DNA fragments into a broad-host-range cosmid vector (e.g., pLAFR3 or a similar vector) that has been linearized with a compatible restriction enzyme (e.g., BamHI).
-
Package the ligation mixture into lambda phage particles using an in vitro packaging extract.
-
Transduce an appropriate E. coli host strain (e.g., DH5α) with the packaged cosmids.
-
Select for transformants on antibiotic-containing plates corresponding to the resistance marker on the cosmid vector.
c. Screening of the Cosmid Library:
-
Screen the library for clones containing the this compound gene cluster using a specific DNA probe derived from a known gene within the cluster (e.g., one of the NRPS genes).
-
Alternatively, if a mutant strain that is deficient in this compound production but contains a selectable marker within the gene cluster is available, complementation screening can be performed.
-
Confirm the presence and integrity of the entire gene cluster in positive clones by restriction mapping and sequencing.
Heterologous Expression in Pseudomonas Hosts
a. Transfer of the Cosmid to the Heterologous Host:
-
Use a triparental mating procedure to transfer the cosmid containing the this compound gene cluster from the E. coli donor to the recipient Pseudomonas strains (P. fluorescens CECT 378 and P. aeruginosa CECT 110). This involves a helper E. coli strain carrying a plasmid that provides the necessary transfer functions.
-
Select for transconjugants on agar plates containing antibiotics that select for the recipient Pseudomonas strain and the cosmid.
b. Fermentation and Production:
-
Inoculate a seed culture of the recombinant Pseudomonas strain in a suitable medium (e.g., LB broth with the appropriate antibiotic) and incubate overnight.
-
Inoculate the production medium with the seed culture. A suitable production medium may contain (per liter): 20g glucose, 40g mannitol, 20g dry yeast, 10g ammonium sulfate, 4g potassium chloride, 0.2g potassium dihydrogen phosphate, and 8g calcium carbonate, with the pH adjusted to 7.0.
-
Incubate the production cultures at 24-26°C with shaking for 4-5 days.
Quantification of this compound by HPLC
a. Sample Preparation:
-
Centrifuge the fermentation broth to separate the supernatant from the cells.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness.
-
Re-dissolve the residue in a suitable solvent (e.g., methanol or a mixture of the initial mobile phase) for HPLC analysis.
b. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing a modifier like 0.1% formic acid or an ammonium acetate buffer.
-
Detection: UV detector at 268 nm.[5]
-
Quantification: Use a standard curve prepared with purified this compound to quantify the concentration in the samples.
Visualizations
This compound Biosynthetic Pathway
Caption: Simplified overview of the this compound biosynthetic pathway.
Experimental Workflow for Cross-Species Validation
Caption: Workflow for cloning and expressing the this compound gene cluster.
References
- 1. Regulation of Safracin Biosynthesis and Transport in Pseudomonas poae PMA22 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Molecular characterization of the safracin biosynthetic pathway from Pseudomonas fluorescens A2-2: designing new cytotoxic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expression of biosynthetic genes from Pseudomonas aeruginosa and Escherichia coli in the heterologous host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Streptomyces as Microbial Chassis for Heterologous Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Safracin B
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Safracin B, a heterocyclic quinone antibiotic, requires careful handling and specific disposal procedures to mitigate risks to human health and ecosystems. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to its Safety Data Sheet (SDS), this compound is harmful if swallowed or in contact with skin and causes skin irritation[1]. Therefore, wearing protective gloves, clothing, and eye/face protection is mandatory[1]. Work should be conducted in a well-ventilated area, and all sources of ignition should be removed[1].
Step-by-Step Disposal Procedures for this compound Waste
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility. Adherence to local, state, and federal regulations is paramount throughout this process.
1. Waste Collection and Storage:
-
Solid Waste: Collect solid this compound waste in a suitable, clearly labeled, and closed container[1].
-
Liquid Waste: Stock solutions of antibiotics are considered hazardous chemical waste and should be collected in an approved container for chemical waste[2]. Do not mix this compound waste with other chemical waste unless compatibility has been confirmed[3].
-
Labeling: All waste containers must be accurately labeled as "Hazardous Waste" and include the name "this compound."
2. Disposal Method:
-
The recommended disposal method for this compound is removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing[1].
-
Crucially, do not discharge this compound into sewer systems [1]. Improper disposal of antibiotics can contribute to the development of antibiotic-resistant bacteria in the environment[2][4].
3. Container Disposal:
-
Empty containers that held this compound must also be managed properly.
-
Containers can be triple-rinsed (or the equivalent), and the rinsate should be collected as hazardous waste[1][3].
-
After thorough cleaning, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill[1].
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route[1].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Summary of this compound Hazards
For quick reference, the key hazards associated with this compound are summarized in the table below, based on the information provided in its Safety Data Sheet[1].
| Hazard Classification | Statement |
| Acute Oral Toxicity | Category 4 - Harmful if swallowed. |
| Acute Dermal Toxicity | Category 4 - Harmful in contact with skin. |
| Skin Irritation | Category 2 - Causes skin irritation. |
By adhering to these established procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
References
Essential Safety and Logistical Guidance for Handling Safracin B
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the essential personal protective equipment (PPE), safe handling procedures, and disposal plans for Safracin B. This compound is a cytotoxic antibiotic, and all handling must be conducted with the utmost caution to minimize exposure risk. Due to a lack of specific quantitative safety data for this compound, the following recommendations are based on its known hazards and general best practices for handling potent cytotoxic compounds.
Hazard and Exposure Data
This compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin and causes skin irritation.[1] Currently, specific quantitative data on acute toxicity (LD50), skin corrosion/irritation, and occupational exposure limits (OELs) for this compound are not available. In the absence of this data, a highly conservative approach to handling is mandatory.
To illustrate the potential toxicity of related compounds, the following data for Saframycin S, another member of the saframycin family of antibiotics, is provided for context.
| Compound | CAS Number | Molecular Formula | Acute Toxicity (LD50) | Hazard Statements |
| This compound | 87578-99-2 | C28H36N4O7 | No data available | Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315)[1] |
| Saframycin S | Not available | C28H33N3O8 | 3.2 mg/kg (intraperitoneal, mouse) | Not explicitly classified, but known to have marked antitumor activity and antimicrobial properties. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure to this compound. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double-gloving with chemotherapy-rated nitrile gloves | Wear two pairs of nitrile gloves that have been tested against cytotoxic agents. Change the outer glove immediately upon contamination and both gloves regularly. |
| Body | Disposable, solid-front gown with cuffed sleeves | The gown should be made of a low-permeability fabric. Ensure cuffs are tucked into the inner pair of gloves. |
| Eyes/Face | Safety goggles and a full-face shield | Goggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes. |
| Respiratory | NIOSH-approved N95 or higher-level respirator | A respirator is crucial when handling the powdered form of this compound or when there is a risk of aerosol generation. |
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting. Adherence to this workflow is critical to minimize the risk of exposure.
Caption: Workflow for the safe handling of this compound.
Operational and Disposal Plans
Operational Plan:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential spills or aerosols.
-
Training: All personnel handling this compound must receive specific training on the risks associated with cytotoxic compounds and the procedures outlined in this document.
-
Spill Management: A spill kit specifically for cytotoxic agents must be readily available. In the event of a spill, the area should be immediately evacuated, and only trained personnel with appropriate PPE should perform the cleanup.
Disposal Plan:
The disposal of this compound and any contaminated materials must be handled as hazardous cytotoxic waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid materials (e.g., gloves, gowns, pipette tips) must be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container. |
| Liquid Waste | All solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain. |
| Contaminated Equipment | All non-disposable equipment that comes into contact with this compound must be decontaminated with a suitable agent (e.g., a solution of sodium hypochlorite followed by a rinse with 70% ethanol) before being removed from the designated handling area. |
| Pseudomonas fluorescens Cultures | Cultures of Pseudomonas fluorescens used for the production of this compound should be treated as biohazardous and cytotoxic waste. The cultures should be inactivated (e.g., by autoclaving) and then disposed of as hazardous chemical waste. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
